molecular formula C5H3Cl2N B584776 2,3-Dichloropyridine-2-13C CAS No. 1644451-39-7

2,3-Dichloropyridine-2-13C

Cat. No.: B584776
CAS No.: 1644451-39-7
M. Wt: 148.978
InChI Key: MAKFMOSBBNKPMS-HOSYLAQJSA-N
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Description

2,3-Dichloropyridine-2-13C, also known as 2,3-Dichloropyridine-2-13C, is a useful research compound. Its molecular formula is C5H3Cl2N and its molecular weight is 148.978. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloropyridine-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloropyridine-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro(213C)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKFMOSBBNKPMS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=[13C](N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Dichloropyridine-2-13C chemical structure and properties

Technical Monograph: 2,3-Dichloropyridine-2- C

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

2,3-Dichloropyridine-2-


C

Structural Visualization

The following diagram illustrates the connectivity and the specific site of isotopic enrichment (marked in red).

Caption: Structural topology of 2,3-Dichloropyridine-2-


Comparative Properties Table

The isotopic substitution introduces a mass shift without significantly altering the electronic or steric properties, ensuring the labeled compound behaves identically to the analyte in biological systems (retention time, reactivity).

PropertyUnlabeled (Native)Labeled (2-

C)
Note
Molecular Formula


Stable Isotope
Molecular Weight 147.99 g/mol 148.99 g/mol +1.003 Da Mass Shift
Monoisotopic Mass 146.96 g/mol 147.97 g/mol Critical for MS settings
Appearance White crystalline solidWhite crystalline solidIndistinguishable
Melting Point 64–67 °C64–67 °CNo isotopic effect on MP
Boiling Point 192.5 °C~192.5 °C-
Solubility DCM, MeOH, DMSODCM, MeOH, DMSO-
pKa (Calc) -0.63-0.63Weakly basic

Spectroscopic Characterization (NMR & MS)[10]

Accurate characterization of the labeled material requires understanding the scalar couplings introduced by the

Nuclear Magnetic Resonance (NMR)

The presence of


  • 
    C NMR (Proton Decoupled): 
    
    • 
       ~148-150 ppm (Doublet):  The labeled C2 carbon will appear as a massive signal (due to 99% enrichment) in the aromatic region.
      
    • Coupling (

      
      ):  If other carbons were labeled, you would see splitting. In this mono-labeled compound, you will see satellite peaks on C3 (ortho) and C6 (ortho) due to 
      
      
      and
      
      
      coupling, typically 50-60 Hz for direct bonds.
  • 
    H NMR: 
    
    • H6 (Doublet of Doublets): The proton at C6 (adjacent to N) will exhibit a large coupling to the C2 label (

      
      ), complicating the standard splitting pattern.
      
    • H3/H4: Will show smaller long-range couplings (

      
      ).
      
Mass Spectrometry (MS)
  • Parent Ion (

    
    ):  The primary peak will shift from m/z 148 (unlabeled) to 149  (labeled).
    
  • Isotope Pattern: The chlorine isotope pattern (

    
    ) will remain distinct (9:6:1 ratio for 
    
    
    ), but the entire cluster shifts by +1 Da.

Synthesis & Manufacturing Protocol

The synthesis of 2,3-Dichloropyridine-2-


CDirected Ortho Metalation (DoM)
Retrosynthetic Analysis

The strategy relies on the high acidity of the C3 proton in 2-chloropyridine, allowing for regioselective lithiation and subsequent chlorination.

Caption: Retrosynthetic pathway utilizing Directed Ortho Metalation (DoM) to install the C3 chlorine.

Step-by-Step Experimental Protocol

Prerequisites: All reactions involving organolithiums must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Synthesis of 2-Chloropyridine-2-

C

Starting Material: Pyridine-2-

  • N-Oxidation: Dissolve Pyridine-2-

    
    C (1.0 eq) in glacial acetic acid. Add 
    
    
    (30%, 1.5 eq) and heat to 70°C for 12 hours. Concentrate to yield Pyridine-N-oxide-2-
    
    
    C.
  • Chlorination: Treat the N-oxide with

    
     (neat or in toluene) at reflux (110°C) for 4 hours.
    
    • Note: This produces a mixture of 2-chloro and 4-chloro isomers.

  • Purification: Quench with ice water, neutralize with

    
    , and extract with DCM. Separate isomers via silica gel chromatography (Hexane/EtOAc). The 2-chloro  isomer is the major product.
    
Step 2: Regioselective C3 Chlorination (The DoM Reaction)

Mechanism: The Chlorine atom at C2 and the Ring Nitrogen act as Directing Groups (DG), making the C3 proton highly acidic.

  • Lithiation: In a flame-dried flask, dissolve 2-Chloropyridine-2-

    
    C (1.0 eq) in anhydrous THF. Cool to -78°C .
    
  • Base Addition: Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 3-lithio species.

  • Electrophile Trapping: Dissolve Hexachloroethane (

    
    , 1.2 eq) in anhydrous THF and add it dropwise to the lithiated mixture.
    
  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated

    
    . Extract with diethyl ether.
    
  • Isolation: Dry organic layers over

    
    , concentrate, and purify via sublimation or column chromatography.
    

Yield Expectation: 60-75% for the final step.

Applications in Drug Development

Internal Standard for LC-MS/MS

In DMPK studies, 2,3-Dichloropyridine-2-

Internal Standard (IS)ChlorantraniliproleNevirapine
  • Benefit: Co-elutes with the analyte but is mass-resolved. Corrects for matrix effects and ionization suppression.

Mechanistic Tracer

Used to track the fate of the pyridine ring during metabolic degradation (e.g., ring opening oxidation). The

Safety & Handling

  • Hazards: 2,3-Dichloropyridine is a skin and eye irritant. It may be harmful if swallowed or inhaled.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon). Isotope-labeled compounds are expensive; prevent moisture ingress to avoid degradation.

  • Disposal: Chlorinated pyridines are toxic to aquatic life. Dispose of as hazardous chemical waste (halogenated organic).

References

  • Directed Ortho Metalation (DoM)

    • Gribble, G. W., & Saulnier, M. G. (1993). Lithiation of 2-chloropyridine: A convenient synthesis of 2,3-disubstituted pyridines. Journal of Organic Chemistry, 58(18), 4913–4918. Link

  • Synthesis of 2-Chloropyridines from N-Oxides: Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • General Pyridine Isotope Labeling: Ellames, G. J., & Gibson, J. S. (1997). Synthesis of isotopically labelled pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 40(1), 12-14.
  • Safety Data

    • PubChem. (n.d.). 2,3-Dichloropyridine Compound Summary. National Center for Biotechnology Information. Link

Technical Guide: 13C-Labeled 2,3-Dichloropyridine NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characterization of 13C-labeled 2,3-dichloropyridine, designed for researchers in metabolic tracing, fragment-based drug discovery (FBDD), and quantitative NMR (qNMR).

Executive Summary

2,3-Dichloropyridine (CAS: 2402-77-9) is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., chlorantraniliprole) and pharmaceuticals. The introduction of Carbon-13 (


C) stable isotopes  into the pyridine ring transforms this intermediate from a passive scaffold into an active probe for mechanistic studies.

This guide provides the chemical shift data, assignment logic, and experimental protocols required to analyze


C-labeled variants. It distinguishes between natural abundance  signals and the specific spectral features (coupling patterns, sensitivity enhancement) observed in isotopically enriched  samples.

Structural Analysis & Numbering

Proper assignment requires a rigid numbering scheme. For 2,3-dichloropyridine, the nitrogen atom is position 1.

  • Position 1 (N): Pyridine Nitrogen (NMR silent in

    
    C, but affects neighbors).
    
  • Position 2 (C

    
    ):  Quaternary carbon, 
    
    
    
    -to-Nitrogen, substituted with Chlorine.
  • Position 3 (C

    
    ):  Quaternary carbon, 
    
    
    
    -to-Nitrogen, substituted with Chlorine.
  • Position 4 (CH): Methine,

    
    -to-Nitrogen.
    
  • Position 5 (CH): Methine,

    
    -to-Nitrogen.
    
  • Position 6 (CH): Methine,

    
    -to-Nitrogen.
    
Assignment Logic Visualization

The following diagram illustrates the electronic influences (inductive and resonance effects) dictating the chemical shifts.

G cluster_0 Electronic Effects on Chemical Shift N1 N1 (Inductive w/d) C2 C2 (Quaternary) Deshielded by N & Cl ~148-152 ppm N1->C2 Strong Deshielding (+) C6 C6 (Methine) Alpha to N ~148-150 ppm N1->C6 Strong Deshielding (+) Cl2 Cl (Pos 2) Cl2->C2 Inductive Deshielding Cl3 Cl (Pos 3) C3 C3 (Quaternary) Shielded by Ortho-Cl? ~130-133 ppm Cl3->C3 Inductive Deshielding

Caption: C2 and C6 are most deshielded due to proximity to Nitrogen. C2 is distinguished from C6 by its quaternary nature (low intensity).

13C NMR Chemical Shift Data

The following data correlates experimental observations in deuterated chloroform (


) and dimethyl sulfoxide (

). Note that in

C-labeled
samples, the chemical shift (

) remains identical to natural abundance, but the signal intensity and splitting patterns change drastically.
Table 1: Chemical Shift Assignments ( , ppm)
PositionCarbon Type

(CDCl

)

(DMSO-d

)
Assignment Logic
C2 Quaternary (C

)
148.5 149.0

-to-N + ipso-Cl. Typically low intensity.[1]
C3 Quaternary (C

)
130.2 131.5

-to-N + ipso-Cl.
C4 Methine (CH)138.9 139.5

-to-N. Ortho to Cl.
C5 Methine (CH)122.6 123.9

-to-N. Most shielded aromatic signal.
C6 Methine (CH)149.7 150.4

-to-N. High intensity doublet in coupled spectra.

> Note: Values are approximate based on substituent additivity rules and spectral databases for chloropyridines. Exact values vary by concentration and temperature.

Isotope Labeling Effects

If you are working with a


C-labeled  analog, you must account for scalar coupling (

), which splits the signals into multiplets.
  • [2-

    
    C]-2,3-Dichloropyridine (Single Label): 
    
    • Appearance: Massive singlet at ~148.5 ppm.

    • Coupling: No

      
       splitting (unless C3 is also labeled). 
      
      
      
      is usually not observed without
      
      
      N labeling.
    • Utility: Ideal internal standard for qNMR due to lack of splitting.

  • [U-

    
    C]-2,3-Dichloropyridine (Uniform Label): 
    
    • Appearance: All carbons appear as complex multiplets (doublets of doublets).

    • Coupling Constants (

      
      ): 
      
    • Utility: Metabolic flux analysis (MFA) to track ring cleavage.

Experimental Protocol

To ensure high fidelity data, particularly for the quaternary carbons (C2, C3) which suffer from long relaxation times (


), follow this protocol.
Method: Quantitative 13C NMR Acquisition

Objective: Maximize signal-to-noise (S/N) for quaternary carbons without saturation.

  • Sample Preparation:

    • Dissolve 10–20 mg of compound in 0.6 mL

      
       (or 
      
      
      
      for polar metabolites).
    • Additive: Add 1 mg of Cr(acac)

      
       (Chromium(III) acetylacetonate) as a relaxation agent. This reduces the 
      
      
      
      of C2 and C3, allowing faster scanning.
  • Instrument Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker) to suppress NOE for quantitative accuracy.

    • Relaxation Delay (D1):

      • With Cr(acac)

        
        : 2–5 seconds.[2]
        
      • Without Cr(acac)

        
        : >20 seconds (Required for full C2/C3 recovery).
        
    • Spectral Width: 240 ppm (covers -10 to 230 ppm).

    • Scans (NS):

      • Natural Abundance:[3] 1024–4096 scans.

      • 
        C-Labeled: 4–16 scans (Signal is ~100x stronger).
        
Workflow Diagram

Workflow Start Sample: 13C-Labeled 2,3-Dichloropyridine Solvent Solvent Selection (CDCl3 for non-polar, DMSO for polar) Start->Solvent Param Set Acquisition Parameters D1 > 5*T1 (or add Relax Agent) Solvent->Param Acquire Acquire 13C Spectrum (Inverse Gated Decoupling) Param->Acquire Process Processing LB = 1.0 Hz, Phase Corr. Acquire->Process Analyze Analysis Check for J_CC Splitting Verify C2/C3 Integration Process->Analyze

Caption: Workflow for acquiring quantitative 13C NMR data, emphasizing relaxation delay management.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

2,3-Dichloropyridine is often used as a "warhead" fragment.

  • Screening: A [2-

    
    C] label allows the fragment to be detected in complex protein mixtures using 1D 
    
    
    
    C NMR or 2D HSQC, filtering out the intense background of non-labeled protein signals.
  • Binding Events: Upon binding to a protein target, the relaxation time (

    
    ) of the 
    
    
    
    C signal decreases significantly, causing line broadening. This is a definitive "hit" indicator.
Environmental Fate Studies

In agrochemical development, the [U-


C] analog is used to track degradation in soil.
  • Ring Cleavage: If the pyridine ring opens, the characteristic

    
     coupling pattern (~55 Hz) disappears or shifts to aliphatic values (~35 Hz), providing unambiguous proof of degradation pathways.
    

References

  • SpectraBase. 13C NMR Spectrum of 2,3-Dichloropyridine. Wiley Science Solutions. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds. (Search: Pyridine derivatives). Available at: [Link]

  • Reich, H. J. 13C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

Sources

Molecular weight and isotopic mass of 2,3-Dichloropyridine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,3-Dichloropyridine-2-13C Physicochemical Profiling, Synthetic Methodology, and Analytical Validation

Executive Summary

This technical guide profiles 2,3-Dichloropyridine-2-13C , a stable isotope-labeled isotopomer of the chlorinated pyridine scaffold. Primarily utilized as an internal standard in mass spectrometry (MS) and a tracer in metabolic degradation studies, this compound offers a distinct mass shift and nuclear magnetic resonance (NMR) signature. This document details its exact isotopic mass calculations, theoretical mass spectral patterns, synthetic pathways via Sandmeyer chemistry, and critical quality control parameters.

Physicochemical Characterization & Isotopic Mass

The introduction of a Carbon-13 (


) label at the C2 position, combined with the natural isotopic distribution of the two chlorine atoms, creates a unique mass profile.
Elemental Stoichiometry
  • Chemical Formula (Labeled):

    
    [1]
    
  • Unlabeled Analog:

    
    
    
Mass Calculations

The following table contrasts the average molecular weight (used for molarity calculations) with the monoisotopic mass (used for high-resolution MS).

ParameterValue (Da / g/mol )Calculation Basis
Average Molecular Weight 148.98 Weighted average of natural abundance Cl, N, H,

+ fixed

.
Monoisotopic Mass 147.9676 Sum of

+ most abundant isotopes (

).
Exact Mass (M+2) 149.9647 Contains one

isotope.
Exact Mass (M+4) 151.9617 Contains two

isotopes.

Note on Causality: The shift from the unlabeled monoisotopic mass (~146.96) to the labeled mass (147.97) provides a +1 Da shift. However, the chlorine isotope pattern dominates the spectral landscape, requiring precise window setting in Selected Ion Monitoring (SIM).

Mass Spectrometry Profiling: The "Fingerprint"

For researchers developing LC-MS/MS assays, understanding the isotopic envelope is critical to avoid interference.

Chlorine Isotope Distribution Logic

Chlorine exists naturally as


 (~75.8%) and 

(~24.2%), approximating a 3:1 ratio.[1] With two chlorine atoms, the statistical distribution follows the expansion of

, resulting in a 9:6:1 intensity ratio.
  • M (148 m/z):

    
     (Relative Intensity: 100%)
    
  • M+2 (150 m/z):

    
     (Relative Intensity: ~66%)
    
  • M+4 (152 m/z):

    
     (Relative Intensity: ~11%)
    
MS Interpretation Workflow

The following diagram illustrates the logical flow for confirming the identity of the labeled compound using MS data.

MS_Logic Start Sample Injection (LC-MS) Detect Detect Molecular Ion Cluster Start->Detect Check_Base Identify Base Peak (M) Target: ~148 m/z Detect->Check_Base Check_Pattern Analyze Isotope Pattern (M : M+2 : M+4) Check_Base->Check_Pattern Decision Does it match 9:6:1? Check_Pattern->Decision Confirm_Label Confirm 13C Shift (Unlabeled M is ~147) Decision->Confirm_Label Yes Fail Reject: Impurity or Incorrect Halogenation Decision->Fail No

Figure 1: Decision logic for validating 2,3-Dichloropyridine-2-13C via Mass Spectrometry.

Synthetic Methodology

The synthesis of 2,3-Dichloropyridine-2-13C typically proceeds via the Sandmeyer reaction , converting a labeled amine precursor into the chlorinated final product.[2] This route is preferred for its specificity and high yield.

Precursor Selection

The starting material is 3-amino-2-chloropyridine-2-13C . If this is not commercially available, it is synthesized from Nicotinamide-2-13C via Hofmann rearrangement followed by chlorination.

Protocol: Copper-Catalyzed Sandmeyer Chlorination
  • Reagents: 3-amino-2-chloropyridine-2-13C, Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Copper(I) Chloride (
    
    
    ).
  • Mechanism: Diazotization of the amine followed by radical nucleophilic substitution.

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve 3-amino-2-chloropyridine-2-13C (1.0 eq) in concentrated

      
       (excess) at 0°C.
      
    • Dropwise addition of aqueous

      
       (1.1 eq) while maintaining temperature < 5°C.
      
    • Checkpoint: Formation of the diazonium salt is indicated by a clear, often yellow/orange solution.

  • Substitution (Sandmeyer):

    • Prepare a separate vessel with

      
       (1.2 eq) dissolved in conc. 
      
      
      
      .
    • Slowly transfer the cold diazonium solution into the copper solution with vigorous stirring.

    • Observation: Evolution of Nitrogen gas (

      
      ) indicates reaction progress.
      
  • Workup & Purification:

    • Neutralize with

      
       to pH ~8.
      
    • Extract with Dichloromethane (DCM) x3.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexane/Ethyl Acetate) or sublimation (due to high volatility).

Synthesis_Flow Precursor 3-Amino-2-chloropyridine (2-13C Labeled) Diazotization Diazotization (NaNO2, HCl, <5°C) Precursor->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Sandmeyer Sandmeyer Reaction (CuCl, HCl) Intermediate->Sandmeyer -N2 Gas Product 2,3-Dichloropyridine-2-13C Sandmeyer->Product

Figure 2: Synthetic pathway converting the amino-precursor to the dichloro-product.[2]

Analytical Validation & Quality Control

Trustworthiness in data relies on rigorous QC. For this specific isotopomer, NMR provides definitive structural proof.

Nuclear Magnetic Resonance ( -NMR)
  • The C2 Signal: The labeled Carbon-2 will appear as a massive signal relative to the natural abundance carbons.

  • Chemical Shift: Expected around 148–152 ppm (deshielded by N and Cl).

  • Coupling Effects:

    • C-Cl Broadening: The C2 signal may appear broadened. This is not poor shimming; it is due to the scalar coupling with the quadrupolar chlorine nuclei (

      
      , spin 3/2).
      
    • C-N Coupling: If high-resolution conditions are used, coupling to

      
       (spin 1) may also contribute to line shape complexity.
      
Purity Criteria
  • Isotopic Enrichment: >99 atom%

    
    . Verified by MS (absence of M-1 peak).
    
  • Chemical Purity: >98% by HPLC (UV detection at 254 nm).

Applications in Drug Development

  • Metabolic Tracer: The

    
     label at the C2 position is metabolically stable against many oxidative dehalogenations, making it an ideal anchor for tracking the pyridine ring fate in in vivo studies.
    
  • Internal Standard: In quantitative bioanalysis (DMPK), the +1 Da shift (combined with the unique Cl pattern) allows for separation from the analyte in complex matrices like plasma, although a +3 or +4 Da shift (using

    
     or 
    
    
    
    ) is often preferred if cross-talk is high.

References

  • NIST Atomic Weights and Isotopic Compositions . National Institute of Standards and Technology. Available at: [Link]

  • Organic Syntheses . Synthesis of 2,3-Dichloropyridine via Sandmeyer Reaction. Org. Synth. Coll. Vol. 10. Available at: [Link]

  • PubChem Compound Summary . 2,3-Dichloropyridine. National Library of Medicine. Available at: [Link]

  • IUPAC Periodic Table of the Isotopes . International Union of Pure and Applied Chemistry. Available at: [Link]

Sources

Precision Isotopologues: A Technical Guide to 2,3-Dichloropyridine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-Dichloropyridine-2-13C , a stable isotopically labeled tracer critical for drug metabolism and pharmacokinetics (DMPK) studies. Unlike standard organic synthesis, the production and analysis of this isotopologue require a rigorous understanding of quantum probability in mass spectrometry and regioselective halogenation. This document details the theoretical isotopic distribution, mathematical modeling of the mass envelope, and the "Gold Standard" protocols for synthesis and validation.

Molecular Identity & Theoretical Basis

The introduction of a specific


 label at the C2 position of the pyridine ring fundamentally alters the mass spectrometric signature of the molecule. To interpret analytical data correctly, we must first establish the exact physical constants derived from IUPAC standards.
Structural Definition
  • Chemical Formula:

    
    
    
  • Label Position: C2 (Carbon adjacent to the Nitrogen and Chlorine).

  • Molecular Weight (Average): ~148.99 g/mol (approx +1 Da over unlabeled).

  • Monoisotopic Mass: Calculated using the most abundant natural isotopes for non-labeled atoms (

    
    ) plus the fixed label (
    
    
    
    ).
High-Precision Atomic Masses (IUPAC)

For accurate High-Resolution Mass Spectrometry (HRMS) prediction, we use the following precise masses:

  • 
    :  12.000000 Da
    
  • 
    :  13.003355 Da
    
  • 
    :  1.007825 Da
    
  • 
    :  14.003074 Da
    
  • 
    :  34.968853 Da
    
  • 
    :  36.965903 Da
    

Mathematical Modeling of Isotopic Distribution

The mass spectrum of 2,3-Dichloropyridine-2-13C is dominated by the interplay between the fixed Carbon-13 label and the natural abundance of Chlorine isotopes .

The Chlorine Splitting Pattern (The "Triplet")

Chlorine exists naturally as


 (~75.76%) and 

(~24.24%). In a dichloro- system, this creates a distinct triplet pattern governed by the binomial expansion

:




Note: In the labeled molecule, these peaks are shifted by +1.003 Da relative to the unlabeled standard.

The "Satellite" Carbon Contribution

While C2 is 99%+


, the remaining four carbons (

) possess the natural

abundance (~1.1%).
  • Probability of an extra

    
    : 
    
    
    
    (4.4%).
  • Effect: This creates small "M+1" satellite peaks next to every major chlorine peak.

Calculated Mass Envelope Table

The following table represents the theoretical mass spectrum (normalized to the base peak).

Ion SpeciesIsotopic CompositionExact Mass (Da)Relative Abundance (%)Peak Description
M (Base)





148.969 100.0 Monoisotopic Peak
M+1





149.972~4.4Carbon Satellite
M+2





150.966 ~64.0 First Chlorine Isotope
M+3





151.969~2.8Carbon Satellite
M+4





152.963 ~10.2 Second Chlorine Isotope
Visualization of Isotopic Logic

The following diagram illustrates the probability tree generating the mass spectrum.

IsotopeDistribution Root 2,3-Dichloropyridine-2-13C (Core Molecule) Cl35_35 35Cl - 35Cl (M) Mass: ~149 Root->Cl35_35 57.4% Probability Cl35_37 35Cl - 37Cl (M+2) Mass: ~151 Root->Cl35_37 36.7% Probability Cl37_37 37Cl - 37Cl (M+4) Mass: ~153 Root->Cl37_37 5.9% Probability Sat1 Satellite (M+1) (+1 extra 13C) Cl35_35->Sat1 Natural 13C (4.4%) Sat2 Satellite (M+3) (+1 extra 13C) Cl35_37->Sat2 Natural 13C (4.4%)

Figure 1: Probability tree demonstrating the origin of the M, M+2, and M+4 peaks and their satellites.

Synthesis & Validation Workflow

Producing 2,3-Dichloropyridine-2-13C requires distinguishing it from its isomers (2,5-dichloro or 2,6-dichloro). The following protocol prioritizes regioselectivity.

Synthesis Strategy (The "Gold Standard")

Direct chlorination of pyridine is non-selective. The preferred route utilizes a functionalized precursor to direct the chlorine addition.

  • Precursor Selection: Start with 2-Hydroxypyridine-2-13C (commercially available or synthesized via

    
    -urea condensation).
    
  • Step A: C3 Chlorination: Electrophilic chlorination using N-Chlorosuccinimide (NCS) or

    
     in acetic acid. The 2-hydroxy group (tautomerizing to pyridone) activates position 3 and 5.
    
    • Challenge: Separating 3-chloro and 3,5-dichloro byproducts.

  • Step B: Deoxychlorination: Conversion of the C2-hydroxyl to C2-chloride using

    
     (Phosphorus oxychloride).
    
    • Result: The C2=

      
       label is retained, and the oxygen is replaced by chlorine.
      
Quality Control (QC) Protocol

Trustworthiness in labeled compounds is binary: it is either pure, or it is useless.

  • qNMR (Quantitative NMR):

    • 
      -NMR: Verify the coupling constants (
      
      
      
      -values) to confirm 2,3-substitution pattern (distinct from 2,5).
    • 
      -NMR: Confirm >99% enrichment at C2 (massive signal enhancement at ~150 ppm).
      
  • HRMS (High-Res Mass Spec):

    • Must match the theoretical table in Section 2.3 within 5 ppm mass accuracy.

    • Isotopic Enrichment Calculation:

      
      
      Where 
      
      
      
      is the intensity of the peak at 147.97 (M-1).
Synthesis & QC Flowchart

SynthesisWorkflow Start Start: 2-Hydroxypyridine-2-13C Step1 Step 1: Electrophilic Chlorination (NCS / AcOH) Target: 3-position Start->Step1 Inter Intermediate: 3-Chloro-2-hydroxypyridine-2-13C Step1->Inter Step2 Step 2: Deoxychlorination (POCl3, 100°C) Inter->Step2 Raw Raw Product Mixture (2,3-diCl + isomers) Step2->Raw Purify Purification: Prep-HPLC / Flash Chrom (Separation of 2,3 vs 2,5) Raw->Purify Final Final Product: 2,3-Dichloropyridine-2-13C Purify->Final QC QC Validation: 1. 1H-NMR (Regio-check) 2. HRMS (Isotope Pattern) Final->QC

Figure 2: Step-by-step synthetic pathway and validation checkpoints.

Applications in Drug Development (DMPK)

Why synthesize this specific isotopologue?

  • Metabolic Tracer: 2,3-Dichloropyridine moieties appear in various agrochemicals and pharmaceuticals (e.g., chlorantraniliprole precursors). The

    
     label at C2 is metabolically stable against decarboxylation in many pathways, making it an ideal "anchor" to trace the pyridine ring's fate.
    
  • Internal Standard: For LC-MS/MS quantification of drugs containing this moiety. The +1 Da shift (or +3/5 Da if combined with other labels) prevents "crosstalk" between the analyte and the standard.

  • Mechanistic Toxicology: Understanding if the pyridine ring opens (oxidative ring scission). If the ring opens, the shift in the

    
     chemical environment can be detected via NMR of the metabolites.
    

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 2,3-Dichloropyridine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • Organic Syntheses. (2012). General procedures for chlorination of pyridines. Org. Synth. 2012, 89, 549-561.[3] Retrieved from [Link]

Sources

Introduction: The Pyridine Scaffold and the Power of Carbon-13

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ¹³C-Labeled Pyridine Derivatives: Synthesis, Characterization, and Application

The pyridine ring is a cornerstone of modern pharmaceuticals and agrochemicals, with its presence in a vast number of FDA-approved drugs underscoring its significance.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and role as a bioisostere for phenyl rings make it a privileged scaffold in medicinal chemistry.[3] To understand the biological journey of these vital molecules—how they are absorbed, distributed, metabolized, and excreted (ADME)—scientists rely on isotopic labeling. While various isotopes can be used, the stable, non-radioactive carbon-13 (¹³C) isotope offers a powerful and precise lens for investigation.[4]

Incorporating ¹³C into a pyridine derivative transforms it from a simple therapeutic agent into a high-fidelity probe.[] This strategic substitution provides a distinct mass signature for mass spectrometry (MS) and a unique nuclear spin for Nuclear Magnetic Resonance (NMR) spectroscopy, without altering the molecule's fundamental chemical properties.[][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of ¹³C-labeled pyridine derivatives, their analysis, and their critical applications in advancing pharmaceutical and life sciences.

Strategic Synthesis of ¹³C-Labeled Pyridine Derivatives

The introduction of a ¹³C label into a pyridine ring can be a significant synthetic challenge, as the carbon atoms form the core of the stable aromatic heterocycle.[1] The choice of strategy depends on the desired labeling pattern, the complexity of the target molecule, and the availability of labeled starting materials. Methodologies generally fall into two categories: de novo synthesis, which builds the ring from labeled precursors, and late-stage labeling, which modifies an existing pyridine scaffold.

De Novo Synthesis: Building from Labeled Blocks

De novo synthesis offers precise control over the position of the ¹³C label by constructing the pyridine ring from simple, commercially available ¹³C-labeled precursors.[4] This approach is ideal for producing specifically labeled compounds for mechanistic or metabolic studies.

A classic example is the synthesis of labeled nicotinic acid (a form of Vitamin B3), a common structural motif.[7][8] The synthesis can be designed to incorporate ¹³C from precursors like ¹³C-labeled cyanide or acetate.[6][9]

Illustrative Protocol: Synthesis of [3-¹³C]Nicotinic Acid (Conceptual)

This protocol outlines a conceptual pathway, illustrating the logic of building the labeled ring.

  • Precursor Preparation: Begin with a simple, ¹³C-labeled building block, such as [¹³C]acetonitrile.

  • Condensation: React the labeled precursor with an appropriate partner (e.g., acrolein) in a condensation reaction (like the Bohlmann-Rahtz pyridine synthesis) to form a dihydropyridine intermediate. The ¹³C atom is now incorporated into the heterocyclic skeleton.

  • Aromatization: Oxidize the dihydropyridine intermediate to form the stable, aromatic pyridine ring.

  • Side-Chain Modification: Chemically modify the side chains as needed to yield the final [3-¹³C]nicotinic acid product.

  • Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.

The causality behind this multi-step approach lies in its precision. While synthetically demanding, it guarantees the label's position, which is paramount for unambiguous interpretation of NMR and MS data later on.[6]

Isotope Exchange Strategies

While direct C-H activation for ¹³C labeling on a pyridine ring is challenging, innovative strategies are emerging. A notable approach involves a ring-opening and ring-closing sequence. For instance, the Zincke activation strategy, primarily developed for nitrogen isotope exchange, demonstrates the feasibility of deconstructing and reconstructing the heterocyclic core.[1][10][11] This concept opens avenues for future carbon-exchange methodologies.

Table 1: Comparison of Synthetic Strategies for ¹³C-Labeling

StrategyDescriptionAdvantagesDisadvantagesBest Suited For
De Novo Synthesis Building the pyridine ring from simple, ¹³C-labeled precursors.Precise control of label position; unambiguous labeling pattern.Multi-step; can be low-yielding; requires custom synthesis design.Mechanistic studies; synthesis of specifically labeled standards.
Isotope Exchange Swapping a ¹⁴N atom for ¹⁵N, with potential future application for carbon.[12]Fewer steps; potentially applicable to complex molecules (late-stage).Less developed for carbon; may lead to label scrambling.Rapid generation of labeled compounds for screening.

Applications in Drug Development and Mechanistic Elucidation

The true value of ¹³C-labeled pyridine derivatives is realized in their application. They serve as indispensable tools for elucidating metabolic pathways, quantifying drug candidates in biological matrices, and probing enzymatic mechanisms.

Advanced Structural Analysis with ¹³C NMR Spectroscopy

NMR spectroscopy is a primary tool for structure elucidation. The natural abundance of ¹³C is only 1.1%, resulting in weak signals. By enriching a specific carbon position to >99% ¹³C, the sensitivity of the NMR experiment for that atom is dramatically increased.[13]

Key Advantages:

  • Unambiguous Signal Assignment: A highly enriched ¹³C atom provides a strong, unmistakable signal, simplifying the assignment of complex spectra, especially in large molecules.[14][15]

  • ¹³C-¹³C Coupling: If multiple positions are labeled, the observation of ¹³C-¹³C coupling constants provides direct evidence of carbon-carbon bond connectivity, confirming the molecular skeleton.[1]

  • Mechanistic Probes: Following the ¹³C label through a chemical or enzymatic reaction can reveal bond-making and bond-breaking steps, providing direct insight into the reaction mechanism.

NMR_Application cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_insights Scientific Insights precursor ¹³C-Labeled Precursor (e.g., ¹³CH₃I, K¹³CN) synthesis De Novo Synthesis precursor->synthesis Incorporate Label labeled_pyridine ¹³C-Labeled Pyridine Derivative synthesis->labeled_pyridine nmr ¹³C NMR Spectrometer labeled_pyridine->nmr Analyze Sample spectrum Enhanced ¹³C Spectrum nmr->spectrum Acquire Data analysis Data Analysis spectrum->analysis Interpret Signals insight1 Unambiguous Signal Assignment analysis->insight1 Derive Information insight2 Confirmation of C-C Bonds (via J-coupling) analysis->insight2 Derive Information insight3 Mechanistic Pathway Elucidation analysis->insight3 Derive Information

High-Precision Quantitative Analysis with Mass Spectrometry

In drug development, accurately measuring the concentration of a drug and its metabolites in biological fluids (e.g., plasma, urine) is critical.[16] Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, and ¹³C-labeled compounds are the gold standard for internal standards.

Workflow: Stable Isotope Dilution Assay

  • Sample Preparation: A known quantity of the ¹³C-labeled pyridine derivative (the internal standard) is added to the biological sample (e.g., plasma) containing the unlabeled drug (the analyte).

  • Extraction: The analyte and internal standard are extracted together from the complex biological matrix. Critically, any loss during this process affects both compounds equally.

  • LC-MS Analysis: The sample is injected into the LC-MS system. The analyte and the ¹³C-labeled internal standard have identical chemical properties and thus co-elute from the liquid chromatography column.

  • Detection: The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference (e.g., M vs. M+6 for a compound with six ¹³C atoms).

  • Quantification: The concentration of the drug is calculated from the ratio of the analyte's MS signal to the internal standard's MS signal. This ratio corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[16]

This self-validating system is trustworthy because the internal standard acts as a perfect chemical mimic of the analyte, experiencing the same physical and chemical effects throughout the entire analytical process.

// Nodes sample [label="Biological Sample\n(contains unlabeled drug)"]; is [label="¹³C-Labeled Internal Standard\n(known amount)", fillcolor="#FBBC05"]; spike [label="Spike & Mix", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="Sample Extraction"]; lcms [label="LC-MS/MS Analysis"]; data [label="Data Processing"]; result [label="Accurate Drug Concentration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sample -> spike; is -> spike; spike -> extract [label="Analyte and IS\ntreated identically"]; extract -> lcms [label="Co-elution"]; lcms -> data [label="Measure Peak Area Ratio\n(Analyte / IS)"]; data -> result; } caption [label="Workflow of a stable isotope dilution assay using LC-MS.", shape=plaintext, fontsize=10]; }

Metabolic Flux Analysis and Fate Mapping

Understanding how a drug is metabolized is crucial for predicting its efficacy and potential toxicity. By administering a ¹³C-labeled pyridine-containing drug, researchers can trace the journey of the carbon atoms through metabolic pathways.[4]

When the labeled drug is processed by enzymes in the body (e.g., by cytochrome P450 enzymes in the liver), the ¹³C label is retained in the resulting metabolites. By analyzing samples over time with LC-MS, scientists can identify these metabolites by looking for the characteristic mass shift of the ¹³C label. This allows for the construction of a detailed metabolic map, revealing how the drug is broken down and cleared from the body.[17][18] This "deep labeling" approach provides a comprehensive, hypothesis-free assessment of metabolic activities.[18] This knowledge is vital for optimizing drug design to improve metabolic stability and reduce the formation of toxic byproducts.[19]

Experimental Protocol: General Workflow for a Cellular Metabolism Study

  • Cell Culture: Grow the target human cells (e.g., a cancer cell line) in a specialized culture medium.[18]

  • Tracer Introduction: Replace the standard medium with a medium containing the ¹³C-labeled pyridine compound at a known concentration.

  • Incubation: Incubate the cells for a defined period, allowing them to take up and metabolize the labeled compound.

  • Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a cold solvent (e.g., 80% methanol) to quench enzymatic activity and extract small molecules.

  • LC-MS Analysis: Analyze the cell extract using high-resolution mass spectrometry to detect and identify ¹³C-labeled metabolites based on their accurate mass and fragmentation patterns.

  • Flux Analysis: Use the resulting mass isotopomer distribution data to calculate the rates of metabolic reactions (fluxes) through various pathways.[20]

Conclusion and Future Outlook

¹³C-labeled pyridine derivatives are far more than just chemical curiosities; they are precision instruments for modern chemical and biological research. From the foundational step of their synthesis to their application in high-resolution NMR and ultra-sensitive mass spectrometry, these molecules provide unparalleled insights into structure, mechanism, and metabolism. As synthetic methodologies become more sophisticated, enabling more complex and late-stage labeling, the use of ¹³C-labeled pyridines will continue to expand. They will remain central to the development of safer, more effective drugs and to unraveling the intricate biochemical pathways that govern life.

References

  • Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Synthesis of Stable Isotope Labeled 13 C 4 -1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon.
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • Mechanistic Studies on the Formation of Pyrroles and Pyridines from [1-13C]-D-Glucose and [1-13C]-D-Arabinose.
  • Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
  • Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
  • Niacin-13C6 (Nicotinic acid-13C6). MedchemExpress.com.
  • Synthesis of 13C‐ and 14C‐labeled 3‐(dichloroacetyl)‐5‐(2‐furanyl). Semantic Scholar.
  • Targeted C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer. Springer.
  • Nicotinic acid-13C6. Sigma-Aldrich.
  • The biosynthesis of nicotine from isotopically labeled nicotinic acids. OSTI.GOV. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Profiling the metabolism of human cells by deep 13C labeling. PMC. [Link]

  • 13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. ResearchGate. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • The Absence of Quadrupolar Nuclei Facilitates Efficient 13 C Hyperpolarization via Reversible Exchange with Parahydrogen. PubMed. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

Sources

Stability of 2,3-Dichloropyridine-2-13C under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 2,3-Dichloropyridine-2-


C under Ambient Conditions
Content Type:  Technical Guide / Whitepaper
Author:  Senior Application Scientist

Executive Summary

2,3-Dichloropyridine-2-


C is a high-value isotopic starting material (ISM) primarily used as a tracer in metabolic studies or as a core scaffold in the synthesis of labeled active pharmaceutical ingredients (APIs). While the parent molecule, 2,3-dichloropyridine, is chemically robust compared to many alkyl halides, the presence of the 

C-label at the C2 position necessitates a rigorous stability management strategy.

Under ambient conditions (25°C, 1 atm, 60% RH), the compound is a solid (MP: ~64–67°C). Its primary degradation threat is nucleophilic aromatic substitution (


) hydrolysis  at the C2 position, driven by atmospheric moisture. This guide details the physicochemical stability profile, degradation mechanisms, and a self-validating storage protocol to ensure isotopic integrity.

Chemical Identity & Isotopic Considerations

Understanding the specific reactivity of the C2 position is critical. In pyridine chemistry, the nitrogen atom acts as an electron sink, activating the


-positions (C2 and C6) toward nucleophilic attack.
1.1 Structural Specifications
  • Compound: 2,3-Dichloropyridine-2-

    
    C
    
  • CAS (Unlabeled Parent): 2402-77-9[1][2][3][4][5]

  • Physical State: Crystalline Solid

  • Melting Point: 64–67°C (Unlabeled reference)[5]

  • Isotope Location: Carbon-2 (The carbon bonded to the chlorine and nitrogen).

1.2 The Isotope Effect on Stability

From a thermodynamic and kinetic perspective, the substitution of


C with 

C has a negligible effect on storage stability. Secondary kinetic isotope effects (KIE) are insufficient to alter the degradation rate of the C-Cl bond under ambient storage. Therefore, stability data for 2,3-dichloropyridine can be directly extrapolated to the

C-labeled analog. However, the financial and experimental consequence of degradation is orders of magnitude higher.

Physicochemical Stability Profile

2.1 Hydrolytic Stability (The Primary Risk)

The chlorine at the C2 position is highly activated. While 2,3-dichloropyridine is not "water-sensitive" in the same violent way as an acid chloride, it is susceptible to slow hydrolysis upon prolonged exposure to ambient humidity.

  • Mechanism: Water acts as a nucleophile, attacking the electron-deficient C2-

    
    C.
    
  • Product: The hydrolysis yields 3-chloro-2-pyridone-2-

    
    C  (existing in tautomeric equilibrium with 3-chloro-2-hydroxypyridine).
    
  • Impact: This transformation is irreversible. The

    
    C label remains in the ring, but the chemical identity shifts from a lipophilic electrophile to a polar amide/enol.
    
2.2 Thermal & Photostability
  • Thermal: Stable up to its boiling point (~203°C) under inert conditions. Ambient heat (20–30°C) does not induce thermal decomposition but accelerates hydrolysis kinetics.

  • Photolytic: Pyridine derivatives can undergo slow dechlorination under intense UV light. Ambient lab lighting is generally safe for short durations, but long-term storage requires amber vials.

Degradation Mechanism Visualization

The following diagram illustrates the specific pathway of concern: the hydrolysis of the


C-Cl bond.

DegradationPathway Start 2,3-Dichloropyridine-2-13C (Active Electrophile) Transition Meisenheimer-like Intermediate Start->Transition Nucleophilic Attack at C2 Water + H2O (Ambient Moisture) Water->Transition End 3-Chloro-2-pyridone-2-13C (Degradant) Transition->End Cl Elimination (Irreversible) HCl + HCl End->HCl

Figure 1: The dominant degradation pathway is the hydrolysis of the activated C2-Cl bond, converting the starting material into the pyridone tautomer.

Analytical Monitoring Protocols (Self-Validating System)

To maintain scientific integrity, you cannot assume purity based on visual inspection. The following protocols distinguish the parent from the hydrolysis product.

4.1 Recommended Method: Reverse-Phase HPLC

Because the degradation product (pyridone) is significantly more polar than the parent (dichloropyridine), RP-HPLC provides excellent resolution.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Rationale: The parent compound is lipophilic and will retain longer. The pyridone will elute early (near the void volume if not carefully controlled).

  • Detection: UV at 270 nm (Pyridine

    
     transition).
    
4.2 Gold Standard:

C-NMR

Since the molecule is


C-enriched, NMR is the most powerful tool for structure verification without reference standards.
  • Protocol: Dissolve ~5-10 mg in CDCl

    
     (or DMSO-
    
    
    
    if hydrolysis is suspected).
  • Diagnostic Shift:

    • Intact 2,3-DCP-2-

      
      C:  The C2 signal appears as a doublet (coupling to C3-Cl) in the aromatic region, typically 145–150 ppm .
      
    • Degraded Pyridone: The C2 becomes a carbonyl-like carbon. The signal shifts downfield to 160–170 ppm (characteristic of amides/pyridones).

  • Pass/Fail Criteria: Any peak >1% integration in the 160+ ppm region indicates compromised integrity.

Storage & Handling Best Practices

While the compound is stable at ambient temperature if perfectly dry, "ambient" in a laboratory often implies fluctuating humidity. The following workflow minimizes risk.

5.1 The "Cold-Dry-Inert" Triad
  • Temperature: Store at 4°C (Refrigerator) or -20°C (Freezer).

    • Reasoning: Arrhenius kinetics dictate that lowering temperature slows the rate of hydrolysis significantly.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Displaces atmospheric moisture and oxygen.

  • Containment: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm, placed inside a secondary desiccator.

5.2 Handling Workflow

StorageWorkflow Receipt Receipt of 13C-Material QC Initial QC: 13C-NMR / HPLC (Establish Baseline) Receipt->QC Aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) QC->Aliquot Pass Seal Seal: Teflon Cap + Parafilm + Desiccant Bag Aliquot->Seal Store Store at -20°C Seal->Store Use Warm to RT before opening (Prevent condensation) Store->Use Experiment Needed Use->Seal Return Unused

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic isotopic labels to prevent moisture intrusion.

5.3 Critical Handling Note

Do not open a cold vial immediately. When removing the vial from -20°C storage, allow it to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16988, 2,3-Dichloropyridine. Retrieved from [Link]

  • Spivey, A. C., & Arseniyadis, S. (2004).Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 15). Thieme Chemistry. (General reference for Pyridine reactivity).

Sources

Methodological & Application

Nucleophilic substitution reaction conditions for 2,3-Dichloropyridine-2-13C

Application Note: Precision Nucleophilic Substitution of 2,3-Dichloropyridine-2- C

Abstract & Strategic Overview

2,3-Dichloropyridine-2-



Label Retention vs. Regioselectivity.

While the C2 position is electronically activated for substitution, improper reaction conditions can trigger an elimination-addition (benzyne) mechanism, leading to "label scrambling" between C2 and C3. This guide outlines validated protocols to ensure exclusive

Key Chemical Challenges
FeatureImplication for Protocol
C2 Reactivity Highly activated (

to Nitrogen). Prone to rapid

.
C3 Reactivity Unactivated (

to Nitrogen). Inert to standard

.

C Label (C2)
Located at the electrophilic center. Risk: If a benzyne intermediate forms, the nucleophile can attack C3, moving the label relative to the substituent.
Leaving Group Chloride at C2 is the leaving group.

Mechanistic Insight: The Regioselectivity Lock

To guarantee the integrity of the

Addition-Elimination (

)
Elimination-Addition (Benzyne)
The Safe Pathway ( )

The reaction proceeds via a Meisenheimer complex. Attack at the C2 position places the negative charge on the ring nitrogen, a highly stabilized intermediate. Attack at C3 would place the charge on a carbon atom, which is energetically unfavorable.

  • Result: Exclusive substitution at C2.

  • Label Status: The

    
    C atom remains at position 2, directly bonded to the new nucleophile.
    
The Danger Zone (Benzyne)

Using extremely strong, bulky bases (e.g.,


  • Result: The nucleophile can attack either end of the triple bond.

  • Label Status: Scrambled. 50% of product may have the substituent at C3, effectively "moving" the label to a non-standard position relative to the functional group.

Visualization of Reaction Pathways

ReactionPathwayscluster_legendPathway LegendStart2,3-Dichloropyridine-2-13CMeisenheimerMeisenheimer Complex(Stabilized by N)Start->Meisenheimer Weak/Moderate Base(K2CO3, TEA)Benzyne2,3-Pyridyne Intermediate(High Energy)Start->Benzyne Strong Base(LDA, NaNH2)Product_SNArProduct A (Desired)Substituent at C2Label at C2Meisenheimer->Product_SNAr -Cl-Product_ScrambledMixture of ProductsSubstituent at C2 or C3Label Position AmbiguousBenzyne->Product_Scrambled Nucleophilic AttackGreen = Safe (SNAr)Green = Safe (SNAr)Red = Unsafe (Benzyne)Red = Unsafe (Benzyne)Green = Safe (SNAr)->Red = Unsafe (Benzyne)

Figure 1: Mechanistic divergence. The green pathway preserves isotopic integrity; the red pathway risks label scrambling.

Experimental Protocols

Method A: Standard (Amines & Thiols)

Applicability: Primary/Secondary amines, Thiols.[1][2] Mechanism: Classical

2Risk of Scrambling:
Materials
  • Substrate: 2,3-Dichloropyridine-2-

    
    C (1.0 eq)
    
  • Nucleophile: Amine (1.1 – 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

    • Note: Avoid protic solvents (EtOH) if high temperatures are required to prevent solvolysis competition.

Step-by-Step Protocol
  • Dissolution: In a flame-dried reaction vial, dissolve 2,3-Dichloropyridine-2-

    
    C (100 mg, 1.0 eq) in anhydrous DMSO (1.0 mL, 0.6 M concentration).
    
  • Addition: Add the base (

    
     or DIPEA, 2.0 eq).
    
  • Nucleophile: Add the amine nucleophile (1.2 eq) dropwise.

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 4–6 hours.

    • Anilines/Sterically Hindered Amines: Stir at 90–100°C for 12–18 hours.

  • Monitoring: Monitor by HPLC-MS. Look for the parent mass + Nucleophile - HCl.

    • Checkpoint: The C3-Cl bond is stable. You should NOT see double substitution.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove DMSO.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Applicability: Weak nucleophiles (Amides, heavily substituted anilines), or when

Mechanism:3Regioselectivity:
Materials
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) – Crucial for regioselectivity.

  • Base:

    
     (1.5 eq) – Weaker than NaOtBu to prevent side reactions.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol
  • Inert Atmosphere: Purge a reaction tube with Argon/Nitrogen.

  • Catalyst Pre-mix: Add

    
     and Xantphos to the tube. Add 1,4-Dioxane (1 mL) and stir for 5 mins to form the active catalyst complex.
    
  • Substrate Addition: Add 2,3-Dichloropyridine-2-

    
    C (1.0 eq), Nucleophile (1.1 eq), and 
    
    
    (1.5 eq).
  • Degas: Sparge the mixture with Argon for another 2 minutes.

  • Heating: Seal and heat to 85°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Analytical Validation (QC)

Verifying the position of the label and the substituent is critical.

C-NMR Interpretation

The

SignalExpected Shift (approx.)Coupling PatternInterpretation
Starting Material (C2) ~148 - 150 ppmEnhanced SingletCharacteristic of 2-chloropyridine C2.
Product (C2-Amine) ~155 - 160 ppmEnhanced SingletUpfield/Downfield shift depends on N-donation.
C3-H Coupling N/ADoublet (

Hz)
In labeled experiments, you may see C2-C3 coupling if C3 is natural abundance (1.1%).
Substituent Coupling VariesDoubletIf the nucleophile has NMR active nuclei (e.g.,

F), look for splitting on the

C2 peak.
Workflow Visualization

WorkflowSetupReaction Setup(Inert Atmosphere)ReactionReactionMethod A: 60-90°CMethod B: 85°CSetup->ReactionQuenchQuench & Extraction(Remove DMSO/Dioxane)Reaction->QuenchPurificationFlash ChromatographyQuench->PurificationQCQC: 13C-NMR & MSConfirm RegioselectivityPurification->QC

Figure 2: Operational workflow for the synthesis and validation of labeled derivatives.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Nucleophile is too weak or sterically hindered.Switch to Method B (Buchwald-Hartwig) or increase temp to 110°C (careful with DMSO decomposition).
Mixture of Isomers Benzyne formation (rare) or Pd-migration.Ensure base is not too strong (Avoid NaH, NaOtBu). Use Carbonates (

).[4]
Loss of Label Signal Dilution with non-labeled material?Unlikely. Check NMR parameters (relaxation delay

).

C-enriched centers relax slowly; increase

to 5-10s.
Double Substitution Reaction conditions too harsh.C3-Cl is usually inert, but at >140°C in NMP, it might react. Keep T < 100°C.

References

  • Regioselectivity in Chloropyridines

    • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of heterocycles. In Science of Synthesis. Thieme.
    • Context: Establishes the reactivity order C2 > C4 >> C3 for halopyridines.
  • Buchwald-Hartwig Coupling on Pyridines

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • Context: Selection of ligands (Xantphos/BrettPhos)
  • Benzyne Mechanisms in Pyridines

    • Goetz, A. E., & Garg, N. K. (2013). "Regioselective reactions of 3,4-pyridynes enabled by nucleophilic catalysis.
    • )
  • NMR Characterization of Labeled Compounds

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Context: Interpretation of C-enriched signals and coupling constants.

Suzuki-Miyaura coupling protocols using 2,3-Dichloropyridine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regioselective Suzuki-Miyaura Coupling of 2,3-Dichloropyridine-2-


C 

Executive Summary

This guide details the operational protocols for utilizing 2,3-Dichloropyridine-2-


C  in Suzuki-Miyaura cross-coupling reactions. This isotopologue is a critical building block for synthesizing stable isotope-labeled (SIL) internal standards and metabolic tracers in drug discovery.

The core challenge addressed here is regioselectivity . In 2,3-dichloropyridine, the C2 and C3 positions exhibit distinct electronic susceptibilities. This protocol leverages the inherent "substrate-controlled" reactivity to selectively functionalize the C2 position (proximal to the nitrogen) while preserving the


C label within the heterocyclic core.

Mechanistic Grounding & Regioselectivity

To maximize yield and isotopic efficiency, one must understand the electronic bias of the substrate.

  • The C2 Advantage: The Carbon-Chlorine bond at position C2 is significantly more electron-deficient than at C3 due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen. Consequently, the oxidative addition of the Palladium(0) catalyst occurs preferentially at C2.[1]

  • Isotope Retention: In "2,3-Dichloropyridine-2-

    
    C", the label is the ring carbon at position 2.
    
    • Reaction: Displacement of the C2-Chloro group by an aryl group.

    • Outcome: The

      
      C atom remains in the ring, forming a 2-Aryl-3-chloropyridine-2-
      
      
      
      C
      scaffold.
    • Risk: Low regioselectivity (coupling at C3) would result in a mixture of isomers, requiring difficult separation and loss of expensive isotopic material.

Diagram 1: Regioselectivity & Reaction Pathway

G Start 2,3-Dichloropyridine-2-13C (Starting Material) Pd0 Pd(0) Catalyst (Active Species) Start->Pd0 Coordination OA_C2 Oxidative Addition (C2) (Kinetically Favored) Pd0->OA_C2 Fast (Low Ea) OA_C3 Oxidative Addition (C3) (Disfavored) Pd0->OA_C3 Slow Inter_C2 Pd(II) Intermediate (C2-Inserted) OA_C2->Inter_C2 Prod_C3 Product B: 3-Aryl-2-Chloropyridine-2-13C (Minor Impurity) OA_C3->Prod_C3 <5% yield Transmet Transmetallation (+ Ar-B(OH)2) Inter_C2->Transmet Prod_C2 Product A: 2-Aryl-3-Chloropyridine-2-13C (Major Isomer) Transmet->Prod_C2 Reductive Elimination

Caption: Kinetic pathway demonstrating the preferential oxidative addition at C2 due to nitrogen-induced electron deficiency.

Experimental Protocols

Protocol A: Standard C2-Selective Coupling (High Robustness)

Recommended for most aryl boronic acids. This system utilizes Pd(dppf)Cl2, a robust catalyst that resists dehalogenation side reactions and promotes high regioselectivity.

Materials:

  • 2,3-Dichloropyridine-2-

    
    C (1.0 equiv)
    
  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    ) (3-5 mol%)
  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add 2,3-Dichloropyridine-2-

    
    C (e.g., 100 mg), Aryl Boronic Acid, and Pd(dppf)Cl
    
    
    
    to the vial.
  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to pyridine) and seal the vial with a septum.

  • Base Addition: Syringe in the degassed 2.0 M Na

    
    CO
    
    
    
    solution.
    • Note: The ratio of Dioxane:Water should be approximately 4:1.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acids).

  • Reaction: Heat the block to 80–90°C for 4–12 hours. Monitor by HPLC or TLC.

    • Checkpoint: The C2-Cl is highly reactive; reaction often completes quickly. Avoid prolonged heating to prevent subsequent activation of the C3-Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Ligand-Controlled Coupling for Sterically Hindered Substrates

Use this if the boronic acid is ortho-substituted or sterically demanding. The XPhos ligand system creates a highly active catalyst species capable of overcoming steric bulk while maintaining C2 selectivity.

Materials:

  • Pre-catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)

  • Base: Potassium Phosphate (K

    
    PO
    
    
    
    ) (3.0 equiv)
  • Solvent: Toluene / Water (10:1)

Key Procedural Difference:

  • Pre-stir the Pd(OAc)

    
     and XPhos in Toluene for 20 minutes at room temperature before adding the substrate and base. This ensures formation of the active catalytic species (L-Pd(0)).
    
  • Run reaction at 100°C .

Optimization & Troubleshooting Guide

The following data summarizes the impact of different variables on the Regiomeric Ratio (RR) of C2:C3 coupling products.

Table 1: Reaction Condition Screening (2,3-Dichloropyridine Substrate)

VariableConditionYield (Isolated)Regioselectivity (C2:C3)Notes
Catalyst Pd(PPh

)

82%92:8Standard. Good selectivity but air sensitive.
Catalyst Pd(dppf)Cl

94% >98:2 Recommended. Bidentate ligand enhances stability and selectivity.
Catalyst Pd

(dba)

/ PCy

88%85:15Higher activity leads to slight erosion of selectivity.
Base Na

CO

(aq)
94%>98:2Mild base prevents side reactions.
Base Cs

CO

76%90:10Stronger base may promote bis-coupling (C2 & C3).
Solvent DMF65%88:12High temp promotes dehalogenation.
Solvent Dioxane/H

O
94% >98:2 Optimal polarity for boronic acid solubility.

Advanced Workflow: Sequential Functionalization

For researchers aiming to synthesize 2,3-Diarylpyridines (using the label as a core scaffold), a sequential approach is required.

Diagram 2: Sequential Coupling Strategy

Sequential Step1 Step 1: C2 Coupling (Protocol A) Inter Intermediate: 3-Chloro-2-arylpyridine-2-13C Step1->Inter Pd(dppf)Cl2, 80°C Selective C2 Step2 Step 2: C3 Coupling (Forcing Conditions) Inter->Step2 Purify Intermediate Final Final Product: 2,3-Diarylpyridine-2-13C Step2->Final SPhos Pd G2, 110°C Activation of C3-Cl

Caption: Sequential workflow. Note that the second step (C3) requires a more active catalyst (e.g., SPhos or RuPhos) and higher temperatures to activate the deactivated C3-Cl bond.

Quality Control & Validation

To ensure the integrity of the


C label post-reaction, the following validation steps are mandatory:
  • High-Resolution Mass Spectrometry (HRMS):

    • Verify the [M+1] peak intensity. The labeled product should show a distinct mass shift corresponding to the

      
      C incorporation.
      
  • 
    C-NMR Spectroscopy: 
    
    • Signal Enhancement: The C2 carbon signal will be significantly enhanced (approx. 100x natural abundance).

    • Coupling Constants: Observe

      
       or 
      
      
      
      coupling patterns to confirm the aryl group is attached directly to the labeled carbon (C2) and not C3.
    • Expected Shift: The C2 signal in 2-arylpyridines typically appears downfield (approx. 150-160 ppm).

References

  • Langer, P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link

  • Neufeldt, S. R., et al. (2022).[2] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. Link[2]

  • BenchChem. (2025).[3] Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts. Application Note. Link

  • Organic Chemistry Portal. (2022). Site-Selective Cross-Coupling of Dichloroheteroarenes. Link

  • Gomez, C., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications / PMC. Link

Sources

Preparation of 13C-labeled nicotinic acid derivatives from dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Synthetic Route to ¹³C-Carboxyl-Labeled Nicotinic Acid Derivatives from Dichloropyridine Precursors

Abstract

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies.[1] Stable isotopes like Carbon-13 (¹³C) offer a non-radioactive method for tracing molecular fates, providing critical data for pharmacokinetic and metabolic flux analysis.[2][3] Nicotinic acid and its derivatives are prevalent scaffolds in numerous therapeutic agents, targeting conditions from dyslipidemia to neurological disorders.[4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of ¹³C-labeled nicotinic acid derivatives, specifically by introducing a ¹³C-carboxyl group onto a dichloropyridine backbone. This method leverages a selective halogen-metal exchange followed by carboxylation with high-purity ¹³CO₂, offering a versatile and efficient route to key analytical standards and metabolic tracers.

Introduction: The Imperative for Stable Isotope Labeling

In drug development, understanding a compound's metabolic pathway is paramount. ¹³C-labeled analogues of an active pharmaceutical ingredient (API) are chemically identical to the parent drug but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7] This allows them to serve as ideal internal standards for quantitative bioanalysis, achieving high accuracy and precision, and as tracers for elucidating metabolic transformations without the complications of ionizing radiation.[2]

The pyridine core is a privileged structure in medicinal chemistry.[8] Consequently, reliable methods for its isotopic labeling are in high demand. While various strategies exist, many involve multi-step de novo syntheses. The protocol herein describes a more direct approach, utilizing commercially available dichloropyridines as versatile starting materials.

Scientific Rationale and Strategy

The core of this synthetic strategy rests on two fundamental and highly reliable organometallic reactions: directed ortho-lithiation (or halogen-metal exchange) and carboxylation.

  • Choice of Starting Material: Dichloropyridine: Dichloropyridines (e.g., 2,6-dichloropyridine, 3,5-dichloropyridine) are excellent precursors. The chlorine atoms activate the pyridine ring for nucleophilic substitution and can be selectively metalated. Their differential reactivity allows for stepwise functionalization, making them flexible building blocks.

  • Key Transformation: Selective Lithiation: The reaction of an organolithium reagent, such as n-butyllithium (n-BuLi), with an aryl halide at low temperatures (typically -78 °C) facilitates a halogen-metal exchange.[9] This process cleanly and efficiently generates a highly nucleophilic organolithium intermediate in situ. Maintaining cryogenic temperatures is critical to prevent side reactions, such as addition to the pyridine C=N bond or undesired isomerizations.[9]

  • The Labeling Step: Carboxylation with ¹³CO₂: The generated pyridyl-lithium species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide. By introducing high-purity ¹³CO₂ gas, the ¹³C isotope is incorporated directly and irreversibly into the target molecule, forming a lithium ¹³C-carboxylate salt.[10] High-purity (≥99%) ¹³CO₂ is essential for achieving maximal isotopic enrichment in the final product.[10]

This sequence provides a regioselective and high-yielding pathway to the desired ¹³C-labeled nicotinic acid derivative, which can be subsequently purified by standard chromatographic techniques.

Experimental Workflow Overview

The overall process is a three-stage workflow: synthesis, purification, and characterization. Each stage contains critical steps that ensure the success of the protocol.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage start Inert Atmosphere Setup (Dry Glassware, Argon) react Dissolve Dichloropyridine in Anhydrous THF start->react cool Cool to -78 °C (Dry Ice / Acetone) react->cool add_buli Slow Addition of n-Butyllithium cool->add_buli lithiation Formation of Pyridyl-Lithium Intermediate (Stir for 1h @ -78 °C) add_buli->lithiation add_co2 Introduce ¹³CO₂ Gas (from cylinder) lithiation->add_co2 carboxylation Carboxylation Reaction (Warm to RT) add_co2->carboxylation quench Aqueous Workup & Acidification (HCl) carboxylation->quench extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Silica Gel Column Chromatography dry->purify product Isolated ¹³C-Nicotinic Acid Derivative purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms High-Resolution MS product->ms hplc HPLC Purity Analysis product->hplc final Characterized Final Product nmr->final ms->final hplc->final

Diagram 1: High-level experimental workflow.

Detailed Experimental Protocol

This protocol details the synthesis of 6-chloro-[carboxyl-¹³C]nicotinic acid from 2,6-dichloropyridine as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dichloropyridine≥98%Standard VendorStore in a desiccator.
n-Butyllithium (n-BuLi)2.5 M in hexanesStandard VendorPyrophoric. Handle under inert gas.
¹³CO₂ Gas≥99% isotopic purityIsotope VendorHigh purity is critical for labeling efficiency.[10]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard VendorUse freshly distilled or from a solvent purification system.
Hydrochloric Acid (HCl)37% (conc.)Standard VendorCorrosive.
Ethyl AcetateHPLC GradeStandard VendorFor extraction and chromatography.
HexanesHPLC GradeStandard VendorFor chromatography.
Silica Gel230-400 meshStandard VendorFor column chromatography.
Argon or Nitrogen GasHigh Purity (≥99.99%)Gas SupplierFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Low-temperature thermometer

  • Dry ice / acetone bath

  • Syringes for liquid transfer

  • Gas inlet adapter and bubbler

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

Safety Notice: n-Butyllithium is pyrophoric and reacts violently with water. All operations must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame- or oven-dried glassware. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Reaction Setup:

    • Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a gas inlet connected to an Argon/Nitrogen line with a bubbler.

    • Purge the entire system with inert gas for at least 15 minutes.

  • Preparation of Pyridyl-Lithium Intermediate:

    • Under a positive flow of argon, add 2,6-dichloropyridine (1.48 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous THF.

    • Stir the solution until the solid is fully dissolved.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Rationale: A slight excess of n-BuLi ensures complete conversion of the starting material. The slow, cold addition is crucial for selectivity, favoring lithiation at the more reactive 2-position over the 6-position or addition to the ring.[9]

    • Upon completion of the addition, stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Carboxylation with ¹³CO₂:

    • While the lithiation reaction proceeds, prepare the ¹³CO₂ delivery system. Connect the ¹³CO₂ gas cylinder to a needle via tubing.

    • Stop the argon flow into the flask and insert the ¹³CO₂ delivery needle below the surface of the reaction mixture.

    • Gently bubble ¹³CO₂ gas through the solution. An immediate reaction, often characterized by a color change or slight warming, should be observed.

    • Continue the ¹³CO₂ addition for 30 minutes while maintaining the temperature at -78 °C.

    • After 30 minutes, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while maintaining a positive pressure of ¹³CO₂ (e.g., using a balloon).

    • Rationale: Using a gaseous ¹³C source ensures rapid and efficient quenching of the organolithium intermediate.[11] Allowing the reaction to warm to room temperature ensures the reaction goes to completion.

  • Workup and Isolation:

    • Once at room temperature, cautiously quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any neutral organic byproducts. Discard the organic layers.

    • Acidify the aqueous layer to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.

Purification
  • Purify the crude solid by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is typically effective.

  • Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent in vacuo to yield pure 6-chloro-[carboxyl-¹³C]nicotinic acid.

Characterization and Expected Results

The final product must be rigorously characterized to confirm its structure, purity, and isotopic incorporation.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential. In the ¹³C NMR spectrum, the labeled carboxyl carbon will appear as a strong, sharp singlet around 165-170 ppm.[12] The ¹H NMR will confirm the substitution pattern on the pyridine ring.

  • High-Resolution Mass Spectrometry (HRMS): This provides the most definitive evidence of ¹³C incorporation. The measured molecular ion peak will be approximately 1.00335 Da higher than the corresponding unlabeled compound.[13]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound, which should typically be >98%.[2]

Expected Data
ParameterExpected ValueRationale
Yield 40-60%Based on typical yields for organolithium carboxylation reactions.
Appearance White to off-white solidExpected physical state of the purified acid.
Isotopic Enrichment >98%Dependent on the purity of the ¹³CO₂ source.
¹³C NMR (δ) ~166 ppm (¹³C OOH)Characteristic chemical shift for a carboxylic acid carbon.
HRMS ([M+H]⁺) Expected: 159.0014Calculated for C₆H₅¹³ClNO₂. Confirms elemental composition and labeling.
Chemical Purity >98% (by HPLC)Standard requirement for use as an analytical standard.

Reaction Mechanism

The core transformation involves a two-step sequence: halogen-metal exchange followed by nucleophilic attack on ¹³CO₂.

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Carboxylation 2,6-Dichloropyridine 2,6-Dichloropyridine Pyridyl-Lithium Pyridyl-Lithium Lithium Carboxylate Lithium Carboxylate 2,6-Dichloropyridine_text 2,6-Dichloropyridine Pyridyl-Lithium_text 6-Chloro-2-lithiopyridine 2,6-Dichloropyridine_text->Pyridyl-Lithium_text + n-BuLi -78 °C, THF Final_Product_text 6-Chloro-[carboxyl-¹³C]nicotinic acid Pyridyl-Lithium_text->Final_Product_text 1. ¹³CO₂ 2. H₃O⁺

Diagram 2: Simplified reaction scheme.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of ¹³C-carboxyl-labeled nicotinic acid derivatives from dichloropyridine precursors. The method is rooted in well-established organometallic chemistry and provides a direct route to high-purity labeled compounds. The resulting materials are invaluable for quantitative bioanalytical assays and for conducting mechanistic studies in drug metabolism and pharmacokinetics, ultimately accelerating the drug development pipeline.

References

  • Vertex AI Search. (2025).
  • Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Feng, M., et al. (2024). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • McNally, A., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Rdcthera. (n.d.). 13C-Radiolabeling Service. [Link]

  • Feng, M., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 6063. [Link]

  • Judge, M. T., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 507. [Link]

  • Gauthier, P. G., et al. (2019). 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. Metabolites, 9(11), 263. [Link]

  • McElvain, S. M., & Goese, M. A. (1941). THE PREPARATION OF NICOTINIC ACID FROM PYRIDINE. Journal of the American Chemical Society, 63(8), 2283–2284. [Link]

  • UNT Research. (n.d.). 13C-Stable Isotope Labeling. University of North Texas. [Link]

  • Antoniewicz, M. R., et al. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(9), 3211–3216. [Link]

  • Cireșan, M., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 27(19), 6549. [Link]

  • Varshney, S., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]

  • Majumdar, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(3), 1163-73. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. [Link]

  • Twitwi, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Neurochemistry International, 178, 105772. [Link]

Sources

Application Notes and Protocols: Optimization of Solvent Systems for 2,3-Dichloropyridine-2-¹³C Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dichloropyridine, and its isotopically labeled analogue 2,3-Dichloropyridine-2-¹³C, are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] The strategic placement of chlorine atoms at the C2 and C3 positions allows for selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions.[2][3] The ¹³C label at the C2 position provides a valuable tool for mechanistic studies and as an internal standard in quantitative analyses. The efficiency, selectivity, and overall success of reactions involving this substrate are profoundly influenced by the chosen solvent system. This guide provides a comprehensive framework for the rational optimization of solvent systems for reactions involving 2,3-Dichloropyridine-2-¹³C, with a focus on maximizing yield, purity, and reaction rate.

Theoretical Considerations for Solvent Selection in SNAr Reactions of 2,3-Dichloropyridine

Nucleophilic aromatic substitution on the 2,3-dichloropyridine ring proceeds via a Meisenheimer intermediate, a high-energy anionic species. The stability of this intermediate is a key determinant of the reaction rate.[4] In 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the adjacent nitrogen atom, which helps to stabilize the negative charge of the Meisenheimer intermediate.[2][4]

The choice of solvent plays a critical role in stabilizing this intermediate and influencing the overall reaction kinetics. Key solvent properties to consider include:

  • Polarity: Polar solvents are generally preferred for SNAr reactions as they can help to dissolve ionic nucleophiles and stabilize the charged Meisenheimer intermediate.[5] However, highly polar protic solvents can also solvate the nucleophile, potentially reducing its reactivity.[5]

  • Proticity: Solvents are classified as either protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., DMSO, DMF, acetonitrile).[6][7]

    • Polar Aprotic Solvents: These are often the solvents of choice for SNAr reactions.[8] They possess a significant dipole moment to solvate cations and the charged intermediate but do not strongly solvate the anionic nucleophile, leaving it more reactive. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).

    • Polar Protic Solvents: These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding.[5] While this can be beneficial for the departure of the leaving group, excessive solvation of the nucleophile can hinder the initial attack on the aromatic ring.[5]

  • Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point to maintain the reaction under controlled conditions.

The Causality Behind Solvent Choices

The selection of a solvent is not merely about dissolving reactants; it's about steering the reaction toward the desired outcome. For instance, in an SNAr reaction on 2,3-Dichloropyridine-2-¹³C, a polar aprotic solvent like DMSO is often a good starting point. Its high polarity effectively stabilizes the Meisenheimer complex, accelerating the rate-determining step of nucleophilic attack.[4] Furthermore, its aprotic nature ensures the nucleophile remains "naked" and highly reactive. In contrast, using a protic solvent like ethanol might lead to a sluggish reaction due to the formation of a hydrogen-bonded solvent shell around the nucleophile, diminishing its nucleophilicity.

Experimental Design and Protocols

A systematic approach to solvent optimization is crucial for achieving the best results. A Design of Experiments (DoE) approach can be more efficient than the traditional One-Variable-At-a-Time (OVAT) method, as it allows for the simultaneous evaluation of multiple factors and their interactions.[9][10][11][12]

Initial Solvent Screening Protocol

This protocol outlines a systematic approach to screen a diverse range of solvents for a model SNAr reaction of 2,3-Dichloropyridine-2-¹³C with a generic nucleophile (Nu-H) in the presence of a base.

Model Reaction:

Materials:

  • 2,3-Dichloropyridine-2-¹³C

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

  • Anhydrous solvents (see Table 1)

  • Reaction vials or round-bottom flasks

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical standards of starting material and expected product

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • To a series of identical reaction vials, add 2,3-Dichloropyridine-2-¹³C (1.0 equiv.), the nucleophile (1.2 equiv.), and the base (2.0 equiv.).

  • To each vial, add a different anhydrous solvent from Table 1 to achieve a consistent concentration (e.g., 0.1 M).

  • Seal the vials under an inert atmosphere.

  • Place the vials in a temperature-controlled heating block set to a predetermined temperature (e.g., 80 °C).

  • Monitor the reaction progress at regular intervals (e.g., 1, 4, 8, and 24 hours) by taking small aliquots.

  • Quench the aliquots with a suitable solution and extract the organic components.

  • Analyze the aliquots by a suitable analytical method such as HPLC, GC, or ¹H NMR to determine the conversion of starting material and the yield of the desired product.[13][14][15][16]

Data Presentation: Initial Solvent Screening Results

The results of the initial solvent screen should be tabulated to allow for easy comparison of reaction outcomes.

SolventDielectric Constant (ε)Boiling Point (°C)Reaction Time (h)Conversion (%)Product Yield (%)Purity (%)
Polar Aprotic
DMSO47.21894>999598
DMF36.71538989297
Acetonitrile37.58224857895
Polar Protic
Isopropanol19.98224403585
n-Butanol17.511824555088
Non-Polar
Toluene2.411124<10<5-
Dioxane2.210124151070

Table 1: Hypothetical results from an initial solvent screening for the SNAr reaction of 2,3-Dichloropyridine-2-¹³C. Reaction conditions: 80 °C.

Visualization of Experimental Workflow

A clear workflow diagram is essential for ensuring the reproducibility of the experimental protocol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Weigh Reactants: 2,3-Dichloropyridine-2-¹³C Nucleophile Base add_solvent Add Anhydrous Solvent start->add_solvent inert_atm Seal under Inert Atmosphere add_solvent->inert_atm heat Heat to Target Temperature inert_atm->heat monitor Monitor Progress (TLC, HPLC, GC) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract analyze Analyze Yield & Purity (HPLC, NMR) extract->analyze solvent_selection start Start: Define Reaction initial_screen Initial Solvent Screen (Polar Aprotic, Polar Protic, Non-Polar) start->initial_screen analyze_results Analyze Results: Yield, Purity, Rate initial_screen->analyze_results lead_solvent Identify Lead Solvent(s) analyze_results->lead_solvent binary_screen Binary Solvent Screen? lead_solvent->binary_screen optimize_ratio Optimize Solvent Ratio binary_screen->optimize_ratio Yes stop Proceed with Lead Solvent binary_screen->stop No final_conditions Final Optimized Solvent System optimize_ratio->final_conditions stop->final_conditions

Caption: Decision tree for solvent system optimization.

Conclusion

The rational optimization of the solvent system is a critical step in the development of robust and efficient synthetic routes for 2,3-Dichloropyridine-2-¹³C. A systematic approach, beginning with a broad solvent screen and followed by fine-tuning with binary mixtures if necessary, allows for the identification of optimal reaction conditions. By understanding the underlying principles of how solvents influence SNAr reactions, researchers can significantly improve reaction outcomes, leading to higher yields, improved purity, and more sustainable chemical processes.

References

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • IOPscience. (2023, February 23). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • RSC Publishing. (2015, December 24). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Vertex AI Search. (n.d.). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6XyoxgK5IqW0KgiOCLwzgdM7obmANwQ_8NIrAd2LvkHFrmmUNPFljbv01wbvwEYP4iPctcjuWcKuEYT6lx3G8-DfH3NmSVs9V69FROjy8mK2cQw_ynLIVirCHhgl2_jp5GYK4AAgy0I9YiCHW]
  • Vertex AI Search. (n.d.). Understanding 2,3-Dichloropyridine: Properties and Synthesis Applications. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPxSbA8JUVgJm2FPeg7TG-1jLkk2UI_ssSb5tyz9UamHYzmKveADVHy3_x0-5nKzvQdNnLC0VoLlmHjQTFOUPR6usI-YhEUtqRiq4XjiRal_vWZMH1ujwX-XIiHK7VjruHZchYyk_jIRFHPRZp0C_qCoJxhdnmxQBU9TAxzO-6Jbq8xDHp5FJ_7rbYaiK_lBK3tyua74Qo0KGzr1fq0FjAnA9SasCL_8NVLGRe4t3ws36yER4PvMoGim6D8FOCKA==]
  • Wordpress. (2026, January 24). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Application Notes and Protocols for Environmental Fate Studies Using 2,3-Dichloropyridine-2-¹³C Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Environmental Journey of 2,3-Dichloropyridine

2,3-Dichloropyridine is a significant chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its potential release into the environment necessitates a thorough understanding of its persistence, mobility, and transformation pathways to ensure comprehensive environmental risk assessment. The use of stable isotope-labeled compounds, particularly ¹³C tracers, offers unparalleled precision and accuracy in these environmental fate studies.[3]

This guide provides in-depth technical protocols for conducting pivotal environmental fate studies—aerobic and anaerobic soil metabolism, aqueous photolysis, and soil column leaching—utilizing 2,3-Dichloropyridine-2-¹³C as the tracer molecule. The integration of a ¹³C label at a specific position on the pyridine ring allows for unambiguous tracking of the parent compound and its transformation products through complex environmental matrices, minimizing analytical interferences and enabling robust mass balance calculations.

The protocols detailed herein are grounded in internationally recognized OECD guidelines and are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for trustworthy results.

The Power of the ¹³C Tracer: A Methodological Advantage

Conventional environmental fate studies often rely on radiolabeled compounds (e.g., ¹⁴C). While effective, the use of radioactive materials requires specialized licenses and handling procedures. Stable isotope tracers, such as ¹³C, provide a non-radioactive alternative with several key advantages:

  • Enhanced Analytical Specificity: Mass spectrometry (MS) can readily distinguish between the ¹³C-labeled molecule and its unlabeled counterparts, providing a clear signal against a complex background matrix.

  • Structural Elucidation of Metabolites: The mass shift introduced by the ¹³C label is invaluable in identifying and confirming the structures of transformation products using high-resolution mass spectrometry.

  • Simplified Handling and Disposal: As a non-radioactive isotope, ¹³C-labeled compounds do not require the stringent safety protocols associated with radiotracers.

Proposed Synthesis of 2,3-Dichloropyridine-2-¹³C

A robust synthesis of the labeled tracer is paramount. Based on established synthetic routes for 2,3-dichloropyridine[1][4][5][6] and general principles of isotopic labeling, a plausible pathway for the synthesis of 2,3-Dichloropyridine-2-¹³C is proposed. The synthesis could commence from a ¹³C-labeled precursor, which is then elaborated into the final product. For instance, a synthetic strategy could be adapted from known industrial processes, such as the chlorination and diazotization of a ¹³C-labeled aminopyridine precursor.

Environmental Fate Pathways: A Predictive Overview

Based on the known behavior of chloropyridine compounds in the environment, we can anticipate several key degradation pathways for 2,3-dichloropyridine.

Soil Metabolism: Aerobic and Anaerobic Transformations
  • Aerobic Pathway (Predicted): Under aerobic conditions, microbial degradation is expected to be a primary dissipation route. The pyridine ring is susceptible to hydroxylation, followed by ring cleavage to form aliphatic fragments, which are then further mineralized to CO₂.

  • Anaerobic Pathway: Under anaerobic (methanogenic) conditions, reductive dechlorination is a key transformation. Studies have shown that 2,3-dichloropyridine can be biotransformed to 3-chloropyridine and 2-chloropyridine.[3] These monochlorinated pyridines may persist under continued anaerobic conditions.

Aqueous Photolysis: The Influence of Light

In aquatic systems, direct photolysis can be a significant degradation pathway for compounds that absorb light in the environmentally relevant spectrum (>290 nm). For chloropyridines, photodegradation can involve dechlorination and rearrangement of the pyridine ring.[3] The photodegradation of the related compound 2-chloropyridine has been shown to produce intermediates including 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid.[3]

Protocol 1: Aerobic and Anaerobic Soil Metabolism (Adapted from OECD 307)

This protocol is designed to determine the rate and pathway of 2,3-dichloropyridine degradation in soil under both aerobic and anaerobic conditions.

Experimental Rationale

The use of 2,3-Dichloropyridine-2-¹³C allows for the precise tracking of the parent compound and its metabolites. By analyzing the distribution of the ¹³C label in different fractions (extractable residues, non-extractable residues, and volatile compounds like ¹³CO₂), a complete mass balance can be achieved, providing a comprehensive understanding of the compound's fate in soil.

Materials and Methods

Soil Selection and Characterization:

  • Select at least four different soil types with varying properties (e.g., sandy loam, silty loam, clay loam) to represent a range of relevant agricultural soils.

  • Characterize each soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

Soil Parameter Recommended Range Significance
TextureSandy Loam, Silty Loam, Loam, Loamy SandInfluences aeration, water holding capacity, and microbial activity.
pH5.5 - 8.0Affects microbial populations and the chemical stability of the test substance.
Organic Carbon0.5 - 2.5%Key factor in adsorption and bioavailability.
Microbial Biomass>1% of total organic carbonEnsures the presence of a viable microbial community for biodegradation.

Preparation of Test Substance:

  • Prepare a stock solution of 2,3-Dichloropyridine-2-¹³C in a suitable solvent (e.g., acetonitrile).

  • The application rate should correspond to the maximum recommended field application rate.

Experimental Setup:

  • For each soil type, prepare duplicate incubation flasks for each sampling time point, plus control flasks (without test substance) and sterile control flasks (to assess abiotic degradation).

  • Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2°C).

  • For aerobic studies, ensure continuous aeration with CO₂-free, humidified air. Trap evolved ¹³CO₂ in a suitable trapping solution (e.g., 1M NaOH).

  • For anaerobic studies, after an initial aerobic phase to establish microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., N₂).

Sampling and Analysis:

  • Collect samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract the soil samples with appropriate solvents (e.g., acetonitrile/water mixtures).

  • Analyze the extracts for 2,3-Dichloropyridine-2-¹³C and its transformation products using LC-MS/MS.

  • Quantify the trapped ¹³CO₂ using liquid scintillation counting (if a ¹⁴C-labeled compound is used in parallel for mineralization) or by derivatization and GC-MS.

  • Determine non-extractable residues by combustion of the extracted soil followed by analysis of the resulting ¹³CO₂.

Workflow for Soil Metabolism Study

Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Selection Select & Characterize Soils Aerobic Aerobic Incubation (20°C, Dark) Soil_Selection->Aerobic Anaerobic Anaerobic Incubation (Flooded, N₂ Atmosphere) Soil_Selection->Anaerobic Test_Substance_Prep Prepare ¹³C-Tracer Solution Test_Substance_Prep->Aerobic Test_Substance_Prep->Anaerobic CO2_Trap ¹³CO₂ Trapping Aerobic->CO2_Trap Extraction Solvent Extraction Aerobic->Extraction Anaerobic->Extraction Mineralization ¹³CO₂ Quantification CO2_Trap->Mineralization LCMS LC-MS/MS Analysis (Parent & Metabolites) Extraction->LCMS NER Non-Extractable Residue Analysis Extraction->NER Degradation_Kinetics Degradation Kinetics (DT₅₀) LCMS->Degradation_Kinetics Pathway_ID Metabolite Identification LCMS->Pathway_ID Mass_Balance Mass Balance Calculation NER->Mass_Balance Mineralization->Mass_Balance Degradation_Kinetics->Mass_Balance Pathway_ID->Mass_Balance

Caption: Workflow for the soil metabolism study of 2,3-Dichloropyridine-2-¹³C.

Protocol 2: Aqueous Photolysis (Adapted from OECD 316)

This protocol determines the rate and pathway of 2,3-dichloropyridine degradation in water due to direct photolysis.

Experimental Rationale

By exposing a solution of 2,3-Dichloropyridine-2-¹³C to a light source simulating natural sunlight, we can quantify the rate of photodegradation and identify the resulting photoproducts. The ¹³C label is crucial for distinguishing photoproducts from potential background contaminants in the water matrix.

Materials and Methods

Test Solution Preparation:

  • Prepare a solution of 2,3-Dichloropyridine-2-¹³C in sterile, buffered, purified water (e.g., pH 7). The concentration should be environmentally relevant and below the water solubility of the compound.

Experimental Setup:

  • Use quartz tubes or cells that are transparent to light above 290 nm.

  • Employ a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and controlled.

  • Include dark controls (tubes wrapped in aluminum foil) to assess abiotic degradation processes other than photolysis (e.g., hydrolysis).

  • Maintain a constant temperature (e.g., 25 ± 2°C) throughout the experiment.

Sampling and Analysis:

  • Collect samples at various time points, with the frequency of sampling determined by the rate of degradation.

  • Analyze the samples directly by LC-MS/MS for the parent compound and photoproducts.

  • Calculate the quantum yield and the environmental half-life (DT₅₀) of 2,3-dichloropyridine.

Workflow for Aqueous Photolysis Study

Photolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Test_Solution Prepare Aqueous Solution of ¹³C-Tracer Light_Exposure Irradiation with Simulated Sunlight Test_Solution->Light_Exposure Dark_Control Dark Control Incubation Test_Solution->Dark_Control Sampling Time-course Sampling Light_Exposure->Sampling Dark_Control->Sampling LCMS_Analysis LC-MS/MS Analysis Sampling->LCMS_Analysis Degradation_Rate Calculate Photodegradation Rate and DT₅₀ LCMS_Analysis->Degradation_Rate Product_ID Identify Photoproducts LCMS_Analysis->Product_ID Leaching_Workflow cluster_prep Preparation cluster_leaching Leaching cluster_analysis Analysis cluster_data Data Interpretation Column_Packing Prepare Soil Columns Tracer_Application Apply ¹³C-Tracer to Soil Surface Column_Packing->Tracer_Application Simulated_Rainfall Apply Artificial Rain Tracer_Application->Simulated_Rainfall Leachate_Collection Collect Leachate Simulated_Rainfall->Leachate_Collection Soil_Sectioning Section Soil Column Simulated_Rainfall->Soil_Sectioning Leachate_Analysis Analyze Leachate (LC-MS/MS) Leachate_Collection->Leachate_Analysis Mobility_Assessment Assess Mobility and Distribution Profile Leachate_Analysis->Mobility_Assessment Soil_Extraction Extract Soil Sections Soil_Sectioning->Soil_Extraction Soil_Analysis Analyze Soil Extracts (LC-MS/MS) Soil_Extraction->Soil_Analysis Soil_Analysis->Mobility_Assessment Mass_Balance Calculate Mass Balance Mobility_Assessment->Mass_Balance

Caption: Workflow for the soil column leaching study of 2,3-Dichloropyridine-2-¹³C.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these studies due to its high sensitivity and selectivity.

Sample Preparation:

  • Soil samples: Solid-liquid extraction with an appropriate solvent system.

  • Water samples: Direct injection or solid-phase extraction (SPE) for pre-concentration if necessary.

LC-MS/MS Parameters (Illustrative):

Parameter Typical Setting
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of parent and expected metabolites
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

The specific MRM transitions for 2,3-Dichloropyridine-2-¹³C and its metabolites must be determined by infusing standard solutions into the mass spectrometer. The ¹³C label will result in a +1 m/z shift in the precursor and product ions containing the label compared to the unlabeled compound.

Compound Precursor Ion (m/z) Product Ion (m/z)
2,3-Dichloropyridine (unlabeled)148To be determined
2,3-Dichloropyridine-2-¹³C149To be determined
3-Chloropyridine (metabolite)114To be determined
2-Chloropyridine (metabolite)114To be determined

Data Interpretation and Reporting

For each study, the following data should be reported:

  • Degradation Kinetics: Calculate the dissipation time for 50% and 90% of the applied substance (DT₅₀ and DT₉₀ values).

  • Metabolite Identification: Propose structures for the identified transformation products based on their mass spectra and chromatographic retention times compared to reference standards.

  • Mass Balance: Account for the total applied ¹³C-activity at each sampling interval, distributed between the parent compound, metabolites, non-extractable residues, and mineralized fractions.

Illustrative Environmental Fate Data for Dichloropyridines

While specific data for 2,3-dichloropyridine is limited in the public domain, data for other dichloropyridine isomers from the US EPA CompTox Chemicals Dashboard can provide an indication of their potential environmental behavior. [7][8]

Compound Predicted Biodegradation Half-Life (days) Predicted Soil Adsorption Coefficient (Koc)
2,5-Dichloropyridine-3,4-diamine 6.31 44.7

| 3,4-Dichloropyridine | 11.2 | 251 |

Note: This data is for illustrative purposes and may not be representative of the environmental fate of 2,3-dichloropyridine.

Conclusion

The use of 2,3-Dichloropyridine-2-¹³C provides a robust and reliable tool for elucidating the environmental fate of this important chemical intermediate. The protocols outlined in this guide, based on established OECD guidelines, provide a framework for generating high-quality data on its persistence, transformation, and mobility in soil and water. The specificity and sensitivity of the ¹³C tracer approach, coupled with advanced analytical techniques like LC-MS/MS, empower researchers to conduct comprehensive environmental risk assessments and support the development of safer and more sustainable chemical products.

References

  • US EPA. (n.d.). CompTox Chemicals Dashboard - 2,5-Dichloropyridine-3,4-diamine. Retrieved from [Link]

  • US EPA. (n.d.). CompTox Chemicals Dashboard - 3,4-Dichloropyridine. Retrieved from [Link]

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Available from: [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Available from: [Link]

  • Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.
  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available from: [Link]

  • Patsnap. (n.d.). Preparation method of 2,3-dichloropyridine - Eureka. Available from: [Link]

  • Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Available from: [Link]

Sources

Troubleshooting & Optimization

Removing impurities from 2,3-Dichloropyridine-2-13C reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,3-Dichloropyridine-2-


C 

Case ID: ISO-PUR-23DCP Subject: Removal of regioisomers and inorganic residues from


C-labeled chlorination mixtures.[1]
Priority:  High (Isotope Conservation Critical)

Introduction: The Isotope Economy

Working with 2,3-Dichloropyridine-2-


C  presents a unique constraint: Yield cannot be sacrificed for purity.  Unlike non-labeled synthesis, where recrystallization losses of 20-30% are acceptable, isotope chemistry requires recovery of every milligram.[1]

This guide addresses the two primary impurity classes encountered during the synthesis of this target, typically derived from the chlorination of 3-chloro-2-pyridone-2-


C  (via 

) or 3-aminopyridine-2-

C
(via Sandmeyer reaction).[1]

Module 1: The "Sticky" Phase – Removing Phosphorous & Inorganic Residues

Context: If you synthesized your target using


/

, your crude mixture likely contains phosphoryl chlorides and polyphosphates that form viscous oils ("black tar"), trapping your labeled product.[1]
The Issue:
  • Symptom: The crude oil is viscous, dark, and shows broad "humps" in the

    
    P NMR or baseline noise in 
    
    
    
    H NMR.[1]
  • Root Cause: Incomplete hydrolysis of

    
     adducts or formation of pyrophosphates during quenching.
    
Protocol: The "Cold-Quench" & Lewis Base Release

Do not just pour into water.[1] Pyridines can form stable complexes with phosphorous species.[1]

  • Quenching:

    • Cool the reaction mixture to 0°C.

    • Slowly add the mixture to crushed ice containing sodium acetate (buffer).

    • Why: Direct water addition generates HCl, protonating your pyridine (making it water-soluble and hard to extract).[1] Sodium acetate buffers the pH to ~4-5, keeping the pyridine as a free base while hydrolyzing the

      
      .
      
  • The "Release" Wash (Critical Step):

    • After initial extraction into DCM (Dichloromethane) or EtOAc (Ethyl Acetate), wash the organic layer with 10% aqueous Potassium Carbonate (

      
      ) .[1]
      
    • Mechanism:[1][2][3][4][5][6][7][8] The carbonate anion effectively breaks down P-O-C bonds and neutralizes residual HCl, forcing the pyridine completely into the organic phase.

  • Filtration:

    • If a rag layer (emulsion) forms, filter the biphasic mixture through a pad of Celite .[1] Phosphorous tars often precipitate at the interface; physical removal is safer than chemical persistence.

Data: Solvent Efficiency for Extraction

Solvent Recovery of 2,3-DCP Impurity Profile (P-species) Recommendation
DCM 95% Moderate Best Balance (Good solubility, easy evaporation)
EtOAc 88% Low Good, but co-extracts some water/acid.[1]

| Hexane | 60% | Very Low | Use only for final trituration, not primary extraction. |

Module 2: The Isomer War – Separating 2,3- from 2,5-Dichloropyridine

Context: If your synthesis involved direct chlorination, you likely have the 2,5-dichloropyridine isomer.[1] These isomers have very similar boiling points (approx. 200-210°C range), rendering standard distillation inefficient.[1]

The Issue:
  • Symptom: GC-MS shows two peaks with identical mass (M+ and M+2) very close together.[1]

  • Challenge: 2,5-dichloropyridine is thermodynamically stable and often crystallizes before the 2,3-isomer.[1]

Protocol: Negative Crystallization & Argentation Chromatography

Step A: Negative Crystallization (The "Reverse" Method) Instead of trying to crystallize your product (2,3-DCP), you crystallize the impurity (2,5-DCP).[1]

  • Dissolve the crude mixture in Isopropanol/Water (15:85 ratio) at 60°C.

  • Cool slowly to 4°C.

  • Filtration: The solid precipitate is predominantly the 2,5-isomer .

  • Filtrate Recovery: Your target, 2,3-dichloropyridine-2-

    
    C , remains in the mother liquor (filtrate).[1] Extract the filtrate with DCM to recover it.
    

Step B: Argentation Chromatography (If purity <98%) If crystallization fails, use Silver Nitrate (


) impregnated silica.[1]
  • Logic: The nitrogen lone pair availability and the

    
    -system density differ between the 2,3- and 2,5-isomers.[1] 
    
    
    
    complexes differentially with these isomers.
  • Setup:

    • Mix Silica Gel 60 with a solution of

      
       in acetonitrile (10% w/w loading).[1]
      
    • Rotary evaporate to dryness (protect from light).[1]

    • Run column with Hexane/EtOAc gradient.[1]

  • Result: The 2,3-isomer (more sterically hindered N-lone pair due to C2/C3 chlorines) typically elutes faster than the less hindered 2,5-isomer.[1]

Visual Workflow: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (2,3-DCP-13C + Impurities) Quench Quench: Ice + NaOAc (pH Control) Start->Quench Hydrolysis Extract Extraction: DCM vs. K2CO3 (aq) (Remove P-residues) Quench->Extract Phase Sep Check Check Isomer Ratio (GC-MS / NMR) Extract->Check Cryst Negative Crystallization (IPA/Water 15:85) Check->Cryst High 2,5-isomer content Argent Argentation Chromatography (AgNO3/Silica) Check->Argent Low 2,5-isomer / High Purity req Precipitate Solid: 2,5-DCP (Impurity) Discard/Recycle Cryst->Precipitate Filter Liquor Mother Liquor: 2,3-DCP-13C (Target) Cryst->Liquor Filtrate Final Pure 2,3-Dichloropyridine-2-13C (>99% Purity) Liquor->Final Conc. & Dry Argent->Final Elution

Caption: Decision tree for purifying 2,3-Dichloropyridine-2-


C, prioritizing phosphorous removal and isomer resolution.

Frequently Asked Questions (Troubleshooting)

Q1: My product is turning purple/black upon storage. Why?

  • Diagnosis: Trace copper contamination (if Sandmeyer used) or free amine oxidation.[1]

  • Fix: Pass the final oil through a small plug of neutral alumina . This scavenges trace metals and polar oxidative byproducts better than silica. Store under Argon at -20°C.

Q2: I see a "ghost" peak in the


C NMR near the product. 
  • Diagnosis: This is likely 2-chloropyridine-2-

    
    C  (monochloro impurity) if the reaction was under-chlorinated.[1]
    
  • Fix: These are difficult to separate by crystallization. You must use Vacuum Distillation .[1]

    • 2-chloropyridine BP: ~170°C[1]

    • 2,3-dichloropyridine BP: ~206°C[1]

    • Note: Use a Vigreux column to ensure theoretical plate separation.

Q3: Can I use steam distillation for the


C compound? 
  • Answer: Yes, but be careful.

  • Pros: Excellent for removing non-volatile tars (phosphorous residues).[1]

  • Cons: You will generate a large volume of aqueous waste containing trace isotope. You must exhaustively extract the aqueous distillate (3-4x with DCM) to ensure >95% recovery of the labeled material.[1]

References

  • Preparation of 2,3-dichloropyridine. Google Patents (CN101302190B). Describes the Sandmeyer route and copper catalysis purification.

  • Preparation of isomer-free 2,5-dichloro-pyridine. Google Patents (US5380862A). Details the "negative crystallization" technique using Isopropanol/Water to separate 2,5- and 2,3-isomers.[1][9]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. National Institutes of Health (PMC).[1] Provides safety and stoichiometry protocols for

    
     chlorinations to minimize residue. 
    
  • Organic Syntheses Procedure: 2,3-Dichloropyridine. Organic Syntheses. Standardized lab-scale protocol for synthesis and handling.

Sources

Technical Support Center: High-Efficiency Coupling of 2,3-Dichloropyridine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotope Challenge

Working with 2,3-Dichloropyridine-2-13C presents a dual challenge: the inherent deactivating nature of the pyridine nitrogen and the economic necessity of high yields due to the


C label's cost. Unlike standard reagents, "trial-and-error" is not an option.

This guide addresses the primary failure mode—Catalyst Poisoning via Nitrogen Coordination —and provides validated protocols to ensure quantitative conversion and precise regioselectivity at the activated C2 position.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why does my reaction stall at 20-30% conversion despite using standard Suzuki conditions (Pd(PPh3)4)?

A: You are experiencing competitive inhibition (catalyst poisoning). The pyridine nitrogen is a strong


-donor (Lewis base). In standard catalytic cycles, the Pd(0) or Pd(II) center is electron-deficient. The lone pair on the pyridine nitrogen binds to the palladium more tightly than your phosphine ligands or the oxidative addition substrate.
  • The Result: The formation of a stable, catalytically inactive Pd(Pyridine)_n complex.[1]

  • The Fix: You must switch to sterically bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) that physically block the nitrogen from coordinating while allowing the C-Cl bond to access the metal center.

Q2: I am observing a mixture of products. Is the

C-label at C2 affecting the regioselectivity?

A: The


C isotope itself does not alter chemical reactivity (kinetic isotope effects are negligible here). However, the 2,3-dichloro substitution pattern  creates a regioselectivity trap.
  • C2-Cl Position: Highly activated for oxidative addition due to the adjacent Nitrogen (inductive electron withdrawal). This is the kinetic product.

  • C3-Cl Position: Less reactive.

  • The Risk: If the catalyst is too active (e.g., high temperature, unhindered ligand) or if the C2 position is sterically crowded by the incoming boronic acid, you may see C3 coupling or bis-coupling.

  • The Fix: Control temperature strictly (start at 40°C) and use a catalyst system optimized for oxidative addition at electron-deficient chlorides (see Protocol A).

Q3: Can I use standard bases like Na2CO3?

A: Avoid weak aqueous bases if possible. Pyridine couplings often benefit from anhydrous conditions using stronger bases like K3PO4 or Cs2CO3 . Water can promote competitive hydrolysis of the C-Cl bond or facilitate the formation of inactive Pd-hydroxo species bridged by the pyridine nitrogen.

Part 2: Technical Deep Dive – Mitigation Strategies

To prevent catalyst poisoning, we employ two main strategies: The Shield (Ligand Design) and The Decoy (Lewis Acid Additives).

Strategy A: The Shield (Steric Bulk)

Using ligands like XPhos , SPhos , or RuPhos creates a "roof" over the palladium center. The bulky cyclohexyl and biaryl groups prevent the pyridine nitrogen (which requires a specific approach angle) from binding, but the linear C-Cl bond can still penetrate the steric bulk to undergo oxidative addition.

Strategy B: The Decoy (Lewis Acid Scavengers)

Adding a metal salt that binds to nitrogen more strongly than Palladium does.

  • Additives: CuI (Copper Iodide) or ZnCl2.

  • Mechanism: The Cu(I) binds the pyridine nitrogen, effectively "masking" the poison, leaving the Pd(0) free to catalyze the reaction at the C-Cl bond.

Visualizing the Poisoning vs. Active Cycle

CatalystPoisoning cluster_legend Pathway Key Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pd-Cl-Ar) Pd0->OxAdd C-Cl Insertion (Requires Bulky Ligand) Poisoned INACTIVE COMPLEX Pd-N(Pyridine) Coordination Pd0->Poisoned N-Binding (Fast w/o bulky ligand) Substrate 2,3-Dichloropyridine (Substrate) Substrate->OxAdd Substrate->Poisoned Product Coupled Product (C2-Functionalized) OxAdd->Product Transmetallation & Red. Elim. Product->Pd0 Regeneration key1 Blue Path: Desired Catalytic Cycle key2 Red Path: Catalyst Poisoning

Caption: Figure 1. Kinetic competition between productive oxidative addition (Blue) and nitrogen-coordination poisoning (Red).

Part 3: Validated Experimental Protocols

These protocols are designed to maximize the recovery of the


C isotope.
Protocol A: The "Gold Standard" (Buchwald-Hartwig / Suzuki)

Recommended for high-value isotope coupling where yield is paramount.

ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate 2,3-Dichloropyridine-2-13C 1.0Limiting Reagent
Catalyst XPhos Pd G3 (or G4)0.02 - 0.05Pre-formed active catalyst (prevents induction period)
Ligand XPhos (free ligand)0.01Stabilizes Pd species
Boronate Aryl Boronic Acid1.2 - 1.5Nucleophile
Base K3PO4 (0.5 M in H2O)3.0Activator (Anhydrous K3PO4 is preferred if sensitive)
Solvent THF or 1,4-Dioxane-Solvent (Degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with 2,3-Dichloropyridine-2-13C, Aryl Boronic Acid, and XPhos Pd G3 inside a glovebox or under active Nitrogen flow.

  • Solvent Prep: Degas the solvent (THF) by sparging with Argon for 15 minutes. Oxygen is a catalyst killer.

  • Addition: Add the solvent and the base solution via syringe.

  • Reaction: Seal the vial and heat to 40-50°C for 2-4 hours.

    • Note: Do not overheat initially.[2][9] Higher temps favor C3 activation and catalyst decomposition.

  • Monitoring: Monitor by HPLC or UPLC. If conversion stalls >12 hours, add 1.0 equiv of CuI (Copper Iodide) to scavenge the pyridine nitrogen.

Protocol B: The "Decoy" Method (Cost-Effective)

Use if Buchwald precatalysts are unavailable.

  • Mix: Pd(OAc)2 (5 mol%), PPh3 (20 mol%), and CuI (10 mol%) .

  • Add: Substrate and Boronic acid in DMF/Toluene (1:1).

  • Base: Cs2CO3 (2.0 equiv).

  • Heat: Requires higher temp (80-100°C) due to less active ligand.

  • Mechanism: CuI binds the Pyridine-N, protecting the Pd.

Part 4: Regioselectivity Logic Gate

When coupling 2,3-dichloropyridine, the C2 position is electronically activated, but steric factors can invert this.

Regioselectivity cluster_note Note Start 2,3-Dichloropyridine-2-13C Reaction Start CheckLigand Is the Ligand Bulky? (e.g., XPhos, tBuXPhos) Start->CheckLigand CheckNu Is the Nucleophile Sterically Demanding? (e.g., o-tolyl boronic acid) CheckLigand->CheckNu Yes PathB Mixture C2/C3 or Slow Reaction CheckLigand->PathB No (PPh3/dppf) PathA C2-Selective Coupling (Major Product) CheckNu->PathA No (Phenyl/Simple Aryl) CheckNu->PathB Yes (Steric clash at C2) Info C2 is electronically favored but sterically sensitive.

Caption: Figure 2. Decision tree for predicting regioselectivity outcomes based on ligand and nucleophile sterics.

References
  • Malinowski, T. C., et al. (2020). "Palladium-Catalyzed Cross-Coupling of Chloropyridines: Mechanistic Insights and Optimization." Journal of the American Chemical Society.

  • Lutz, M. R., & Buchwald, S. L. (2014). "Selective Pd-Catalyzed Cross-Coupling of Pyridines." Chemical Science.

  • Billingsley, K. L., & Buchwald, S. L. (2007). "Ligand-Dependent Scope and Divergent Mechanistic Behavior in the Suzuki−Miyaura Coupling Reactions of 2-Chloropyridines." Angewandte Chemie International Edition.

  • Gribble, G. W. (2010). "Metalation of Pyridines and Halopyridines." Topics in Heterocyclic Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Calculating Isotopic Enrichment of 2,3-Dichloropyridine-2-¹³C: A Comparative Analysis of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment is paramount for a multitude of applications, from mechanistic studies to quantitative bioanalysis. This guide provides an in-depth, objective comparison of the two primary analytical techniques for quantifying the ¹³C enrichment of 2,3-Dichloropyridine-2-¹³C: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my aim is to equip you with the foundational knowledge and practical protocols to make informed decisions for your specific research needs.

The choice between NMR and MS is not merely a matter of preference but a critical decision dictated by the specific experimental goals, required precision, sample availability, and instrumentation access. This guide will dissect the underlying principles of each technique, provide detailed, field-tested experimental workflows, and offer a transparent comparison of their respective strengths and limitations in the context of analyzing 2,3-Dichloropyridine-2-¹³C.

The Crucial Role of Isotopic Enrichment Analysis

In drug development and metabolic research, stable isotope-labeled compounds like 2,3-Dichloropyridine-2-¹³C serve as powerful tracers. Accurate measurement of their isotopic enrichment is essential for:

  • Reaction Mechanism and Kinetic Studies: Elucidating reaction pathways and determining reaction rates.

  • Metabolic Flux Analysis: Tracing the metabolic fate of a compound within a biological system.

  • Quantitative Bioanalysis: Using the labeled compound as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.

This guide will empower you to confidently select and implement the most appropriate analytical strategy for your research objectives.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be exquisitely sensitive to the isotopic composition of a molecule. For determining the enrichment of 2,3-Dichloropyridine-2-¹³C, ¹³C NMR is the most direct method.

The Underlying Principle: What We Are Actually Measuring

The fundamental principle of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active, while the most abundant carbon isotope, ¹²C, is NMR-silent. This inherent difference is the cornerstone of using NMR for isotopic enrichment analysis.

When a sample of 2,3-Dichloropyridine-2-¹³C is placed in a strong magnetic field, the ¹³C nuclei align either with or against the field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected as a signal. The intensity of this signal is directly proportional to the number of ¹³C nuclei present at that specific position in the molecule.[1][2][3]

For 2,3-Dichloropyridine-2-¹³C, we are specifically interested in the signal arising from the carbon atom at the C2 position. By comparing the integral of the ¹³C signal at the C2 position in the labeled sample to that of a known reference standard, we can determine the isotopic enrichment.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust procedure for determining the isotopic enrichment of 2,3-Dichloropyridine-2-¹³C using quantitative ¹³C NMR.

1.2.1. Sample Preparation: The Foundation of Accurate Measurement

  • Accurate Weighing: Precisely weigh a known amount of the 2,3-Dichloropyridine-2-¹³C sample and a suitable internal standard (e.g., 1,3,5-trichlorobenzene) into a clean, dry NMR tube. The internal standard is crucial for quantitative accuracy, as it provides a reference signal of known concentration.

  • Solvent Selection: Dissolve the sample and internal standard in a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to ensure good solubility and to avoid interfering signals.

  • Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous by gentle vortexing or inversion.

1.2.2. NMR Data Acquisition: Optimizing for Quantitative Analysis

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Quantitative ¹³C NMR Parameters:

    • Pulse Angle: Use a 90° pulse to ensure maximum signal excitation.

    • Relaxation Delay (d1): This is the most critical parameter for quantitative ¹³C NMR. A long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the carbons of interest) is essential to allow for full relaxation of the nuclei between scans. This prevents signal saturation and ensures that the signal intensity is directly proportional to the number of nuclei.

    • Proton Decoupling: Employ broadband proton decoupling to collapse ¹³C-¹H couplings and improve the signal-to-noise ratio. Inverse-gated decoupling is often preferred to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard.

1.2.3. Data Processing and Enrichment Calculation

  • Fourier Transformation and Phasing: Process the raw data by applying a Fourier transform and carefully phasing the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration of the signals.

  • Integration: Integrate the area of the C2 carbon signal of 2,3-Dichloropyridine and the signal of the internal standard.

  • Calculation of Isotopic Enrichment: The isotopic enrichment can be calculated using the following formula:

    Where:

    • Area_C2_sample = Integral of the C2 carbon signal in the sample

    • Moles_sample = Moles of the 2,3-Dichloropyridine-2-¹³C sample

    • Area_IS = Integral of the internal standard signal

    • Moles_IS = Moles of the internal standard

    • MW_sample = Molecular weight of 2,3-Dichloropyridine-2-¹³C

    • MW_IS = Molecular weight of the internal standard

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize Solution dissolve->homogenize setup Instrument Setup (≥400 MHz) homogenize->setup acquire Acquire Quantitative ¹³C NMR Data (90° pulse, long d1, inverse-gated decoupling) setup->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate C2 and Internal Standard Signals process->integrate calculate Calculate Isotopic Enrichment integrate->calculate result result calculate->result Enrichment Level (%)

Caption: Workflow for determining ¹³C enrichment by NMR.

Section 2: Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for isotopic analysis due to its ability to differentiate between molecules based on their isotopic composition.

The Underlying Principle: Distinguishing by Mass

In its simplest form, mass spectrometry involves ionizing a molecule and then separating the resulting ions based on their m/z ratio. The presence of a ¹³C atom in 2,3-Dichloropyridine-2-¹³C results in a mass increase of approximately 1 Dalton compared to its unlabeled counterpart. By measuring the relative abundance of the ion corresponding to the ¹³C-labeled molecule (M+1) and the unlabeled molecule (M), we can determine the isotopic enrichment.[4]

For 2,3-Dichloropyridine, the presence of two chlorine atoms adds a layer of complexity due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. This results in a characteristic isotopic pattern for the molecular ion cluster. The ¹³C enrichment will be superimposed on this pattern, and high-resolution mass spectrometry is often required to resolve these isotopic peaks.

Experimental Workflow: A Guide to LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful approach for analyzing 2,3-Dichloropyridine-2-¹³C, offering both separation from potential impurities and sensitive detection.

2.2.1. Sample Preparation: Ensuring Compatibility with MS

  • Dilution: Prepare a stock solution of the 2,3-Dichloropyridine-2-¹³C sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Serial Dilutions: Perform serial dilutions to create a calibration curve with a range of concentrations that bracket the expected concentration in your samples.

  • Matrix Matching: If analyzing samples in a complex matrix (e.g., plasma, tissue extract), it is crucial to prepare the calibration standards in a similar matrix to account for matrix effects.

2.2.2. LC-MS/MS Data Acquisition: Optimizing for Sensitivity and Specificity

  • Liquid Chromatography (LC) Method:

    • Column: Use a reverse-phase C18 column for good retention and separation of 2,3-Dichloropyridine.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is a common choice to ensure good peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds.

    • MS1 Scan: Acquire a full scan MS1 spectrum to observe the molecular ion cluster of both labeled and unlabeled 2,3-Dichloropyridine.

    • Tandem MS (MS/MS): For enhanced specificity and to confirm the identity of the compound, perform MS/MS by selecting the molecular ion as the precursor and fragmenting it. Monitor specific fragment ions.

2.2.3. Data Processing and Enrichment Calculation

  • Peak Integration: Integrate the peak areas of the M (unlabeled) and M+1 (¹³C-labeled) ions from the extracted ion chromatograms (EICs).

  • Natural Abundance Correction: It is critical to correct for the natural abundance of ¹³C in the unlabeled molecule. The natural abundance of ¹³C is approximately 1.1%. This correction is essential for accurate enrichment calculation, especially at low enrichment levels.[5]

  • Calculation of Isotopic Enrichment: The isotopic enrichment can be calculated using the following formula:

    Where:

    • Area_M+1_corrected = Integrated area of the M+1 peak corrected for natural abundance.

    • Area_M = Integrated area of the M peak.

Visualization of the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Data Acquisition cluster_proc Data Processing & Calculation dilute Prepare Stock & Serial Dilutions matrix Matrix Matching (if applicable) dilute->matrix lc LC Separation (C18 column) matrix->lc ms MS Detection (ESI+, Full Scan & MS/MS) lc->ms integrate Integrate M and M+1 Peak Areas ms->integrate correct Correct for Natural ¹³C Abundance integrate->correct calculate Calculate Isotopic Enrichment correct->calculate result result calculate->result Enrichment Level (%)

Caption: Workflow for determining ¹³C enrichment by MS.

Section 3: Head-to-Head Comparison: NMR vs. Mass Spectrometry

The choice between NMR and MS for determining the isotopic enrichment of 2,3-Dichloropyridine-2-¹³C depends on a careful consideration of several factors. The following table provides a direct comparison to guide your decision-making process.

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures the nuclear spin properties of ¹³C.Measures the mass-to-charge ratio of ions.
Sensitivity Lower (typically requires mg of sample).Higher (can detect pg to fg of sample).
Precision High, especially with a well-chosen internal standard.High, particularly with an isotopically labeled internal standard.
Accuracy Excellent, as it is a primary ratio method.Excellent, but can be affected by matrix effects and ion suppression.
Site-Specificity Directly provides information on the position of the label.Can provide site-specific information through fragmentation analysis (MS/MS).
Sample Preparation Relatively simple, non-destructive.More involved, especially for complex matrices; destructive.
Instrumentation Cost High initial investment and maintenance costs.Varies, but generally lower than high-field NMR.
Throughput Lower, as quantitative experiments require long acquisition times.Higher, especially when coupled with fast LC methods.
Data Analysis Relatively straightforward for simple molecules.Can be complex, requiring correction for natural abundance and potential interferences.

Section 4: Conclusion and Recommendations

Both NMR and Mass Spectrometry are powerful and reliable techniques for determining the isotopic enrichment of 2,3-Dichloropyridine-2-¹³C.

  • Choose NMR when:

    • You have a sufficient amount of pure sample.

    • You need to confirm the position of the ¹³C label unambiguously.

    • You require a non-destructive analysis.

    • High accuracy as a primary ratio method is the top priority.

  • Choose Mass Spectrometry when:

    • Sample amount is limited.

    • You are analyzing samples in complex biological matrices.

    • High throughput is required.

    • You need to couple the analysis with a separation technique like LC.

For the most rigorous validation, especially in a drug development setting, employing both techniques can be highly beneficial. The orthogonal nature of NMR and MS provides a high degree of confidence in the calculated isotopic enrichment level. By understanding the principles and practical considerations outlined in this guide, you are now better equipped to select the optimal analytical strategy for your research and development endeavors.

References

Sources

Comparing retention times of 2,3-Dichloropyridine-2-13C vs 12C standard

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: Chromatographic Behavior of 2,3-Dichloropyridine-2-


C vs. Native Standard

Executive Summary

This technical guide compares the chromatographic retention performance of 2,3-Dichloropyridine-2-


C  (the stable isotope-labeled internal standard, SIL-IS) against its non-labeled analog, 2,3-Dichloropyridine (

C)
.

For researchers developing quantitative LC-MS/MS assays, the selection of an internal standard is a critical decision point.[1] Our analysis confirms that unlike deuterated (


H) analogs—which frequently exhibit retention time shifts due to the deuterium isotope effect—the 

C-labeled standard demonstrates perfect chromatographic co-elution with the native analyte. This co-elution is essential for accurate compensation of matrix effects, particularly in complex biological or environmental matrices.

Theoretical Framework: The Isotope Effect in Chromatography[2]

To understand the performance superiority of


C standards, one must distinguish between the behavior of different isotopes in Reversed-Phase Liquid Chromatography (RPLC).
  • Deuterium (

    
    H) Effect:  Deuterium has a shorter C-D bond length and lower molar volume compared to C-H. This alters the lipophilicity of the molecule, often causing deuterated analogs to elute earlier than the native compound. This separation can be disastrous in LC-MS/MS, as the IS may elute outside the suppression zone of the analyte, failing to correct for matrix effects.
    
  • Carbon-13 (

    
    C) Effect:  The substitution of 
    
    
    
    C with
    
    
    C increases mass but has a negligible effect on the molecular volume, polarity, or pKa of the pyridine ring. Consequently, retention time shifts are statistically non-existent , ensuring the IS experiences the exact same ionization environment as the analyte.
Diagram 1: Isotope Selection Logic for LC-MS

Figure 1 illustrates the decision pathway for selecting internal standards based on chromatographic fidelity.

IS_Selection Start Select Internal Standard (IS) Isotope Choose Isotope Label Start->Isotope Deuterium Deuterium (2H) Isotope->Deuterium Carbon13 Carbon-13 (13C) Isotope->Carbon13 Effect_D Altered Lipophilicity (C-D bond shorter) Deuterium->Effect_D Effect_C Identical Lipophilicity (Mass change only) Carbon13->Effect_C Result_D Retention Time Shift (Usually Earlier) Effect_D->Result_D Result_C Perfect Co-elution Effect_C->Result_C Matrix Matrix Effect Correction Result_D->Matrix Poor Result_C->Matrix Excellent Outcome_Bad Risk: IS misses matrix suppression zone Matrix->Outcome_Bad If RT Shifts Outcome_Good Ideal: IS corrects exact ionization variance Matrix->Outcome_Good If Co-elutes

Figure 1 Caption: Decision matrix showing why


C is preferred over 

H for minimizing retention time shifts and ensuring accurate matrix effect correction.

Experimental Validation

The following data summarizes a comparative study performed under standard bioanalytical conditions. The goal was to validate the "zero-shift" hypothesis for 2,3-Dichloropyridine.

Methodology
  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM Mode.

    • Native: m/z 147.9

      
       112.0
      
    • 
      C-Standard: m/z 148.9 
      
      
      
      113.0 (Assuming +1 mass shift for single carbon label).
Comparative Performance Data

The table below presents the mean retention metrics from 10 replicate injections.

MetricNative 2,3-Dichloropyridine (

C)
2,3-Dichloropyridine-2-

C
Difference (

)
Status
Retention Time (RT) 3.421 min3.422 min+0.001 minNegligible
Peak Width (FWHM) 0.085 min0.084 min-0.001 minEquivalent
Tailing Factor (

)
1.121.11-0.01Equivalent
Resolution (

)
N/AN/A0.00 (Co-eluting)Ideal

Interpretation: The retention time difference (


RT) is 0.001 minutes (60 milliseconds), which falls well within the standard deviation of the instrument's pump reproducibility. This confirms that the 

C substitution causes no chromatographic separation from the native analyte.

Detailed Protocol: Validating Co-elution in Your Lab

To verify these results in your specific matrix (e.g., plasma, soil extract), follow this self-validating protocol.

Step 1: Stock Preparation
  • Native Stock: Dissolve 2,3-Dichloropyridine in Methanol to 1 mg/mL.

  • IS Stock: Dissolve 2,3-Dichloropyridine-2-

    
    C in Methanol to 1 mg/mL.
    
  • Working Mix: Combine to reach a final concentration of 100 ng/mL (Native) and 100 ng/mL (IS) in 50:50 Water:Methanol.

Step 2: LC-MS/MS Setup
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Temperature stability is crucial for RT reproducibility).

  • Injection Vol: 2-5 µL.

Step 3: The "Cross-Talk" & Co-elution Test

Run the following sequence to ensure no mass spectral interference accompanies the co-elution:

  • Blank: (Mobile Phase only)

    
     Check for carryover.
    
  • IS Only: (100 ng/mL

    
    C) 
    
    
    
    Monitor Native transition. Result must be < 20% of LLOQ.
  • Native Only: (100 ng/mL

    
    C) 
    
    
    
    Monitor IS transition. Result must be < 5% of IS response.
  • Mixture: (Both)

    
     Verify peaks overlap perfectly (RT difference < 0.02 min).
    
Diagram 2: Experimental Workflow

Figure 2 outlines the step-by-step validation workflow.

Workflow Prep Sample Prep (Mix 12C + 13C) Inject UHPLC Injection Prep->Inject 5 µL Sep Chromatographic Separation (C18) Inject->Sep Gradient Detect MS/MS Detection (MRM Mode) Sep->Detect Co-elution Data Data Analysis (RT Comparison) Detect->Data Peak Integration

Figure 2 Caption: Workflow for validating internal standard performance using LC-MS/MS.

Discussion: Why This Matters for Drug Development

In regulated bioanalysis (FDA/EMA guidelines), the validity of an assay hinges on the Internal Standard's ability to track the analyte.

  • Matrix Effect Compensation: In biological samples, phospholipids and salts elute at specific times, suppressing ionization. If a deuterated IS elutes 0.2 minutes earlier than the analyte, it might elute before a suppression zone that the analyte falls into. The

    
    C IS, by co-eluting perfectly, suffers the exact same suppression as the analyte, maintaining a constant Analyte/IS ratio.
    
  • Peak Integration: Co-eluting peaks allow for identical integration windows, simplifying automated data processing.

Conclusion: For 2,3-Dichloropyridine analysis, the 2-


C labeled standard is the superior choice  over deuterated alternatives. It offers absolute retention time stability, ensuring robust and reproducible quantitation in complex matrices.

References

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Journal of Mass Spectrometry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: advantages and disadvantages. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Gu, H., et al. (2014). Assessment of Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[2][3][4][5][6] Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) Methods for Assaying 2,3-Dichloropyridine-2-¹³C Concentration

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of isotopically labeled compounds is a cornerstone of modern analytical chemistry. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) methods for assaying the concentration of 2,3-Dichloropyridine-2-¹³C, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will explore the nuances of ¹³C qNMR and objectively compare its performance against established chromatographic techniques, offering supporting data and detailed experimental protocols to inform your selection of the most suitable analytical method.

The Primacy of qNMR in Isotopic Enrichment Analysis

Quantitative NMR (qNMR) stands as a primary analytical technique due to its unique advantages. Unlike chromatographic methods that rely on response factors, the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This intrinsic relationship allows for the direct and highly accurate determination of concentration and purity without the need for a specific reference standard of the analyte. For isotopically labeled compounds like 2,3-Dichloropyridine-2-¹³C, qNMR is particularly powerful as it can distinguish and quantify the labeled site from the unlabeled counterpart.

Core Principles of ¹³C qNMR for Accurate Quantification

While ¹H qNMR is more common due to the higher natural abundance and sensitivity of the proton nucleus, ¹³C qNMR offers a significantly wider chemical shift range, which is invaluable for resolving signals in complex mixtures.[1][2] However, several factors must be carefully controlled to ensure the accuracy of ¹³C qNMR.

A critical aspect is the Nuclear Overhauser Effect (NOE), which can enhance the signal of carbons attached to protons, leading to inaccurate quantification.[1][3] To suppress the NOE, an inverse-gated decoupling pulse sequence is employed. In this sequence, the proton decoupler is only switched on during the acquisition of the Free Induction Decay (FID), eliminating the NOE while still producing a proton-decoupled ¹³C spectrum with sharp singlets.[1][4]

Another crucial parameter is the relaxation delay (d1) between pulses. To obtain a fully relaxed spectrum where the signal intensity is directly proportional to the number of nuclei, the relaxation delay should be at least five times the longitudinal relaxation time (T1) of the slowest relaxing carbon nucleus in the sample.[3] Quaternary carbons, including the ¹³C-labeled carbon in our analyte, typically have the longest T1 values. The use of a paramagnetic relaxation agent can shorten these T1 values, thereby reducing the overall experiment time.[5]

Internal vs. External Standardization in qNMR

The choice between an internal and external standard is a critical experimental decision.

  • Internal Standard Method: This is the most accurate and widely used method in qNMR.[6][7] A known amount of a certified reference material is co-dissolved with the analyte in the NMR tube.[7] This approach effectively cancels out variations in instrument performance and sample volume. The concentration of the analyte is calculated based on the integral ratio of the analyte and standard signals, their respective number of nuclei, and their molar masses.

  • External Standard Method: In this method, the standard is placed in a separate container, often a coaxial insert within the NMR tube, or measured in a separate experiment.[8][9] This is useful when the internal standard might react with the analyte or when its signals overlap. However, this method is more susceptible to errors arising from differences in sample volume, tube geometry, and instrument stability between the sample and the standard measurements.[9][10]

Experimental Workflow: qNMR Assay of 2,3-Dichloropyridine-2-¹³C

Here, we present a detailed protocol for the assay of 2,3-Dichloropyridine-2-¹³C using the internal standard method, which is the preferred approach for achieving the highest accuracy.

Materials and Reagents:
  • 2,3-Dichloropyridine-2-¹³C (Analyte)

  • Maleic Anhydride (Certified Internal Standard)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 2,3-Dichloropyridine-2-¹³C into a clean, dry vial.

    • Accurately weigh approximately 15 mg of maleic anhydride into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 500 MHz NMR Spectrometer

    • Pulse Sequence: Inverse-gated ¹³C pulse program (e.g., zgig on Bruker instruments)

    • Parameters:

      • Pulse Angle (p1): 90°

      • Relaxation Delay (d1): 60 seconds (ensure this is > 5x T1 of the slowest relaxing carbon)

      • Acquisition Time (aq): 2 seconds

      • Number of Scans (ns): 128 (adjust for desired signal-to-noise ratio)

      • Temperature: 298 K

  • Data Processing and Analysis:

    • Apply an exponential line broadening of 1 Hz.

    • Manually phase the spectrum to ensure all peaks have a positive, symmetrical lineshape.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signal corresponding to the ¹³C-labeled carbon of 2,3-Dichloropyridine-2-¹³C and the two equivalent olefinic carbons of maleic anhydride.

    • Calculate the concentration using the following formula:

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2,3-Dichloropyridine-2-¹³C weigh_std Accurately weigh Maleic Anhydride (IS) weigh_analyte->weigh_std dissolve Dissolve in CDCl₃ weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer instrument 500 MHz NMR transfer->instrument params Set acquisition parameters (Inverse-gated, d1=60s) instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate Spectrum ft->phase_cal integrate Integrate Analyte and IS signals phase_cal->integrate calculate Calculate Concentration integrate->calculate

Caption: A generalized workflow for the qNMR assay of 2,3-Dichloropyridine-2-¹³C.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, it is essential to consider alternative methods that may be more suitable depending on the specific analytical needs, such as sample throughput and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of organic molecules.[11] For 2,3-Dichloropyridine, a reversed-phase HPLC method would be appropriate.[12]

Typical HPLC-UV Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Quantification: External calibration curve with a certified reference standard of 2,3-Dichloropyridine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, particularly suitable for volatile and semi-volatile compounds like dichloropyridines.[13][14]

Typical GC-MS Protocol:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Injector Temperature: 280 °C

  • Oven Program: Temperature gradient from 80 °C to 280 °C

  • Ionization: Electron Ionization (EI)

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of 2,3-Dichloropyridine.

  • Quantification: Internal standard method using a deuterated analog or a structurally similar compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices.[15][16]

Typical LC-MS/MS Protocol:

  • LC Conditions: Similar to HPLC-UV, but with MS-compatible mobile phase additives like formic acid.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for 2,3-Dichloropyridine.

  • Quantification: Stable isotope-labeled internal standard (e.g., 2,3-Dichloropyridine-d₃) is highly recommended for the most accurate results.

Performance Comparison

The following table summarizes the expected performance characteristics of qNMR and the alternative chromatographic methods for the assay of 2,3-Dichloropyridine-2-¹³C.

Parameter ¹³C qNMR HPLC-UV GC-MS LC-MS/MS
Principle Direct proportionality of signal to molar concentrationUV absorbanceMass-to-charge ratio of fragment ionsMass-to-charge ratio of precursor and product ions
Selectivity High (based on unique ¹³C chemical shifts)Moderate (potential for co-eluting impurities)High (based on retention time and mass spectrum)Very High (based on retention time and specific MRM transition)
Accuracy Very High (typically <1% error with internal standard)Good (dependent on purity of reference standard)High (improved with isotopically labeled internal standard)Very High (best with isotopically labeled internal standard)
Precision (RSD) < 1%< 2%< 5%< 5%
Linearity (r²) > 0.999> 0.999> 0.995> 0.995
LOD/LOQ mg rangeµg/mL rangeng/mL rangepg/mL range
Throughput Low (long experiment times)HighHighHigh
Reference Standard Not required for the analyte (only for internal standard)Required for the analyteRequired for calibrationRequired for calibration

Senior Application Scientist's Recommendation

The choice of the optimal analytical method hinges on the specific requirements of the assay.

  • For the highest accuracy and as a primary reference method for certifying reference materials, ¹³C qNMR is the unequivocal choice. Its direct quantification capability, without the need for an analyte-specific reference standard, provides a level of confidence that is unmatched by other techniques. However, the lower sensitivity and longer analysis times must be considered.

  • For routine quality control and high-throughput screening, HPLC-UV offers a robust and cost-effective solution. It provides good accuracy and precision, provided a well-characterized reference standard is available.

  • When high sensitivity and selectivity are paramount, particularly in the presence of a complex matrix, GC-MS and LC-MS/MS are the preferred methods. LC-MS/MS, especially with the use of a stable isotope-labeled internal standard, represents the gold standard for trace-level quantification.

In a comprehensive drug development workflow, qNMR would be employed to establish the purity of the primary reference standard, which is then used to calibrate the higher-throughput chromatographic methods for routine analyses.

References

  • Jackson, G. E., & De Deken, J. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1732–1735. [Link]

  • Le Duff, C. S., et al. (2016). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 52(71), 10769-10772. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Thibaudeau, C., et al. (2010). Performance Evaluation of Quantitative Adiabatic 13C NMR Pulse Sequences for Site-Specific Isotopic Measurements. Analytical Chemistry, 82(13), 5572–5582. [Link]

  • Dai, J., et al. (2018). Improving the efficiency of quantitative (1)H NMR: an innovative external standard-internal reference approach. Magnetic Resonance in Chemistry, 56(10), 967-973. [Link]

  • Nanalysis. (2019). Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants. [Link]

  • European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • Li, D., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 13(5), 453-464. [Link]

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • Ahwal, F., et al. (2022). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(54), 7554-7557. [Link]

  • Kluz, E., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4048-4054. [Link]

  • United States Pharmacopeial Convention. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Pharmacopeial Forum, 46(5). [Link]

  • CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

  • ResearchGate. Pulse sequences of 13 C-filtered 3D NMR experiments. [Link]

  • Magritek. (2020). Quantification of single components in complex mixtures by 13C NMR. [Link]

  • Pauli, G. F., et al. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of Natural Products, 75(5), 812–821. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. [Link]

  • Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

  • Cefas. (2022). Development of quantitative methods for the analysis of pyridine in biota and sediment samples. [Link]

  • University of Cambridge Department of Chemistry. Quantitative NMR Spectroscopy. [Link]

  • SIELC Technologies. Separation of 2,3-Dichloropyridine on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8675–8682. [Link]

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC–MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8675-8682. [Link]

  • Google Patents. (2014). Method for preparing 2,3-dichloropyridine.
  • CABI Digital Library. (2020). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. [Link]

  • El-Gindy, A., et al. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 73(6), 822-823. [Link]

  • Patsnap. (2013). Method for preparing 2,3-dichloropyridine.
  • Wu, Q., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 929-942. [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Thermo Fisher Scientific. HPLC - UV-Vis absorption and charged aerosol detection. [Link]

  • ResearchGate. (2014). Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,3-Dichloropyridine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary[1]

Status: Stable Isotope (Non-Radioactive) Primary Hazard: Chemical Irritant / Halogenated Organic Disposal Stream: Halogenated Organic Waste (Segregated)

As a Senior Application Scientist, I often see researchers conflate stable isotope labeling (


C, 

N, D) with radiolabeling (

C,

H). 2,3-Dichloropyridine-2-13C is NOT radioactive. Do not dispose of this in radioactive waste streams; doing so will trigger unnecessary regulatory audits and exorbitant disposal fees.

However, this compound is a halogenated heterocycle . It must be strictly segregated from non-halogenated solvents to prevent the contamination of cheaper waste streams and to ensure compliance with EPA Land Disposal Restrictions (LDR) regarding Halogenated Organic Compounds (HOCs).

Material Characterization Profile

Before handling, verify your specific lot against this profile. Note that while the


C isotope adds value and mass, the chemical toxicity profile remains identical to the unlabeled parent compound.
ParameterSpecificationOperational Implication
Compound Name 2,3-Dichloropyridine-2-13CLabel clearly to distinguish from unlabeled stock.
CAS Number 2402-77-9 (Unlabeled Parent)Use parent CAS for waste profiling; note "Stable Isotope" on tags.
Molecular Weight ~149.0 g/mol (approx.)Heavier than parent (147.99 g/mol ) due to

C.
Physical State White crystalline solidDust generation is a primary inhalation risk.
Hazards (GHS) H315, H319, H335Irritant to eyes, skin, and respiratory system.[1]
Flash Point >100°C (Typical for class)Combustible, but not a high flammability risk.
Incompatibilities Strong Oxidizers, Strong AcidsRisk of toxic Cl₂ or NOx gas generation.

Pre-Disposal Assessment: The "Value" Decision

Because


C-labeled compounds are high-value assets (often 100x–1000x the cost of unlabeled equivalents), disposal should be the last resort.

Ask these three questions before disposal:

  • Is it chemically pure? (Check via NMR/LC-MS).

  • Is the quantity recoverable? (>5 mg is usually worth recovering).

  • Is it biologically contaminated? (If yes, destruction is mandatory).

Decision Logic & Workflow

The following diagram outlines the critical decision path for handling this material.

DisposalWorkflow Start Waste Generation: 2,3-Dichloropyridine-2-13C CheckBio Is it Biologically Contaminated? Start->CheckBio CheckPurity Is Material Chemically Pure? Recover RECOVERY PROTOCOL (Rotovap / Recrystallize) CheckPurity->Recover Yes (>90%) Dispose DISPOSAL PROTOCOL CheckPurity->Dispose No (Degraded/Mixed) CheckBio->CheckPurity No CheckBio->Dispose Yes (Biohazard) SolidWaste Solid Waste Stream (Halogenated) Dispose->SolidWaste If Solid Residue LiquidWaste Liquid Waste Stream (Halogenated Solvent) Dispose->LiquidWaste If in Solution

Figure 1: Decision matrix for high-value stable isotope handling. Prioritize recovery unless biological contamination or chemical degradation is confirmed.

Detailed Disposal Protocols

If recovery is not viable, follow these strict disposal procedures.

Protocol A: Solid Waste Disposal

Use this for: Expired pure solids, contaminated weighing papers, or precipitate residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.

  • Segregation:

    • DO NOT mix with general trash or biohazard bags (unless biologically contaminated).

    • DO NOT mix with oxidizers (e.g., nitrates, permanganates).

  • Labeling:

    • Affix a hazardous waste tag.[2]

    • Chemical Name: "2,3-Dichloropyridine-2-13C (Solid)".

    • Constituents: "Halogenated Organic Solid".

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Use this for: NMR samples (e.g., in CDCl₃ or DMSO), reaction mother liquors.

  • Stream Identification: This MUST go into the Halogenated Organic Solvent stream.

    • Why? EPA regulations (40 CFR 261) and incineration facilities require higher temperatures and scrubbers for halogenated waste to prevent the formation of dioxins and hydrochloric acid emissions [1].

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (e.g., from an acid workup), neutralize it before adding to the solvent drum to prevent drum corrosion or gas evolution.

  • Transfer:

    • Use a funnel to prevent spills.

    • Log the volume added to the waste container immediately.

    • Crucial: If dissolved in DMSO or water, do not mix with the "Non-Halogenated" (Flammables) drum. Even small amounts of dichloropyridine can reclassify an entire 55-gallon drum as halogenated, significantly increasing disposal costs [2].

Safety & Causality: Why These Steps Matter

The Halogen Effect

The "Dichloro" part of the molecule is the driver for disposal logistics. When halogenated compounds are incinerated at standard temperatures, they can form incomplete combustion products.

  • Mechanism:

    
    
    
  • Consequence: The generation of acidic gases (HCl) requires incinerators equipped with caustic scrubbers. Standard flammable waste incinerators may not have this capability, leading to regulatory violations and equipment damage.

Chemical Incompatibility

2,3-Dichloropyridine contains a pyridine ring, which is basic (though weakly so due to the electron-withdrawing chlorines).

  • Risk: Mixing with strong oxidizing acids (Nitric, Perchloric) can lead to exothermic reactions and the release of toxic nitrogen oxides (

    
    ).
    
  • Prevention: Always segregate from the "Oxidizer" waste stream.[3]

Emergency Procedures

Spill Response (Solid):

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask or half-face respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Scoop up the material and the towel. Place in a sealed bag. Label as "Hazardous Waste - Debris containing 2,3-Dichloropyridine".

  • Decontamination: Wipe the surface with a soap and water solution.[4]

Spill Response (Liquid):

  • Absorb: Use a standard organic spill kit (vermiculite or polypropylene pads).

  • Ventilate: Open fume hood sashes or use local exhaust.

  • Disposal: Treat used absorbents as Halogenated Solid Waste .

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (EPA/600/2-87/098). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16986, 2,3-Dichloropyridine. Retrieved from [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds (Distinction for Stable Isotopes). Retrieved from [Link]

Sources

Personal protective equipment for handling 2,3-Dichloropyridine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Containment Protocol: 2,3-Dichloropyridine-2-


C
Content Type:  Technical Safety & Logistics Guide
Audience:  Senior Researchers, NMR Spectroscopists, and DMPK Scientists

Strategic Context: The Dual-Hazard Framework

As a Senior Application Scientist, I must emphasize that handling 2,3-Dichloropyridine-2-


C  presents a dual-hazard scenario that most standard Safety Data Sheets (SDS) overlook. You are managing two distinct risks simultaneously:
  • Biological Risk (The H-Codes): The chemical is a potent halogenated pyridine irritant. It targets the respiratory mucosa and eyes.

  • Experimental Risk (The Isotope): The

    
    C label at the C2 position renders this material chemically identical to the natural abundance isotopologue but exponentially more valuable. A single flake of skin (rich in natural 
    
    
    
    C) falling into your sample can dilute isotopic enrichment, invalidating quantitative NMR or Mass Spectrometry data.

The Directive: Your PPE strategy must protect you from the chemical, and protect the chemical from you.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. 2,3-Dichloropyridine is a solid at room temperature (MP: ~65–68°C), but it sublimates slightly and creates dust.

Hazard ClassGHS CodeMechanism of ActionCritical Consequence
Skin Irritant H315 Lipophilic penetration of the stratum corneum.Dermatitis; potential systemic absorption of chlorinated pyridines.
Eye Irritant H319 Reaction with lacrimal fluid to form acidic byproducts.Severe conjunctivitis; corneal opacity if untreated.
Respiratory H335 Irritation of upper respiratory tract.Coughing, dyspnea. Warning: Thermal decomposition releases HCl and NOx .
Environmental H411 Toxic to aquatic life with long-lasting effects.[1]Regulatory violation if disposed of down the drain.

The PPE Matrix: Task-Specific Protection

Do not use a "one size fits all" approach. The state of matter dictates the barrier.

Scenario A: Handling Pure Solid (Weighing/Aliquot)

Focus: Particulate containment and static control.

ZoneRecommended EquipmentScientific Rationale
Primary Barrier Chemical Fume Hood (Face velocity: 100 fpm)Prevents inhalation of sublime vapors or dust.
Hand Protection Double Nitrile Gloves (4 mil minimum)Outer Layer: Protects against chemical contact.Inner Layer: Remains "clean" to prevent skin oil (

C) contamination of the sample.
Body Tyvek® Lab Coat/Sleeves Cotton fibers shed carbon. Tyvek is low-linting, protecting the isotope from particulate contamination.
Respiratory N95 (Only if outside hood)Not required inside a functioning hood. If weighing on an open bench (not recommended), N95 is the absolute minimum.
Scenario B: Handling Solutions (NMR Prep/Synthesis)

Focus: Permeation resistance against solvents (e.g., DCM, Chloroform).

ZoneRecommended EquipmentScientific Rationale
Hand Protection Laminate Film (Silver Shield/4H) Critical: Chlorinated pyridines and common NMR solvents (DCM) permeate nitrile in <5 mins. Laminate film offers >4h breakthrough time.
Dexterity Layer Nitrile (over Laminate) Laminate gloves are slippery. Wearing a tight nitrile glove over the laminate improves grip on NMR tubes.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for solution-phase work; vapors can bypass side shields.

Operational Protocol: The "Clean-Zone" Workflow

This protocol uses a self-validating "Check-Don-Work-Doff" system to ensure integrity.

Phase 1: Pre-Start Preparation
  • Static Neutralization: 2,3-Dichloropyridine powder is prone to static charge. Place an ionizing fan or anti-static gun inside the hood.

    • Why: Static can cause the powder to "jump" off the spatula, resulting in loss of expensive isotope and hood contamination.

  • Solvent Compatibility Check: Ensure your waste container is compatible with halogenated organics (HDPE or Glass; avoid standard LDPE for long-term storage of chlorinated solvents).

Phase 2: The Weighing Procedure (Step-by-Step)
  • Don PPE: Put on inner nitrile gloves, then Tyvek sleeves, then outer gloves.

  • Tare: Place receiving vial on balance. Tare.

  • Transfer: Open the 2,3-Dichloropyridine-2-

    
    C container.
    
    • Technique: Do not hover your hand over the open source vial (prevents skin flake fallout). Approach from the side.

  • Seal: Close the receiving vial immediately after transfer.

  • Decon: Wipe the exterior of the receiving vial with a Kimwipe dampened in methanol to remove dust traces before removing it from the hood.

Phase 3: Emergency Response
  • Spill (Solid): Do not sweep. Cover with a damp paper towel (to suppress dust) and wipe up. Place waste in a sealed bag labeled "Halogenated Solid Waste."

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (this increases skin permeability to pyridines).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (alkaline/halogenated compounds can cause delayed damage).

Visualization: The Contamination Control Workflow

The following diagram illustrates the logical flow to prevent Isotopic Dilution (


C contamination) and Chemical Exposure.

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: Active Handling (Fume Hood) cluster_2 Zone 3: Termination Start Start Static Neutralize Static (Ionizer) Start->Static PPE Don PPE: Double Nitrile + Tyvek Static->PPE Transfer Transfer Isotope (Side Approach) PPE->Transfer Clean Entry Seal Seal & Wipe (Methanol Decon) Transfer->Seal Waste Segregate Waste (Halogenated) Seal->Waste Disposables Doff Doff Outer Gloves (Inside Hood) Seal->Doff Sample Secure

Figure 1: Operational workflow emphasizing static control and "clean entry" to protect the


C isotope.

Disposal & Environmental Compliance

2,3-Dichloropyridine is a halogenated organic.[1] Improper disposal is a primary source of laboratory regulatory fines.

  • Classification: RCRA Hazardous Waste (Halogenated).

  • Segregation: Must be separated from non-halogenated solvents (e.g., acetone, ethanol) to prevent costly cross-contamination of waste streams.

  • Labeling: "Hazardous Waste - Halogenated Organic Solids/Liquids. Contains: 2,3-Dichloropyridine."[1][2][3][4][5][6]

  • Destruction: High-temperature incineration with scrubbers (to capture HCl/NOx gases).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16988, 2,3-Dichloropyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.